Product packaging for 4-Chlorophenyl sulfoxide(Cat. No.:CAS No. 3085-42-5)

4-Chlorophenyl sulfoxide

Cat. No.: B165687
CAS No.: 3085-42-5
M. Wt: 271.2 g/mol
InChI Key: KJGYFISADIZFEL-UHFFFAOYSA-N
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Description

Significance of Aryl Sulfoxides in Contemporary Chemical Research

Aryl sulfoxides are organosulfur compounds that hold a position of considerable importance in modern chemical and pharmaceutical research. Their utility stems from their unique chemical properties, which make them valuable as intermediates in a wide range of organic syntheses and as core structural motifs in biologically active molecules. organic-chemistry.orgresearchgate.netjchemrev.com

The sulfoxide (B87167) group can serve as a chiral auxiliary, guiding the stereochemical outcome of chemical reactions. jchemrev.com Chiral sulfoxides are particularly crucial in medicinal chemistry and are components of several major drugs, such as the proton-pump inhibitors esomeprazole (B1671258) and dexlansoprazole. nih.govacs.org The synthesis of enantiomerically pure sulfoxides is a significant area of research, with methods ranging from asymmetric oxidation of sulfides to the resolution of racemic mixtures. nih.govacs.org

Furthermore, the sulfoxide functional group is a key synthon in carbon-carbon bond-forming reactions. jchemrev.com The oxidation of sulfides to sulfoxides is a fundamental transformation, and controlling this oxidation to avoid further reaction to the corresponding sulfone is a key challenge that has driven the development of many selective oxidation methods. researchgate.netjchemrev.com The diverse applications of aryl sulfoxides underscore their role as versatile building blocks for creating complex and biologically relevant molecules. jchemrev.com

Historical Context of 4-Chlorophenyl Sulfoxide Studies

The investigation of this compound and related compounds is rooted in the broader history of organosulfur chemistry. Early research often focused on fundamental synthesis and characterization. One of the common methods for synthesizing diaryl sulfoxides involves the reaction of an aromatic compound with thionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com A general procedure for this type of reaction involves the dropwise addition of thionyl chloride to a mixture of the substituted benzene (B151609) (in this case, chlorobenzene) and aluminum chloride, leading to the formation of the corresponding sulfoxide. chemicalbook.com

Table 2: Selected Synthesis Methods for Aryl Sulfoxides
ProductReactantsConditionsYieldReference
This compoundChlorobenzene, Thionyl chloride (SOCl₂), Aluminum chloride (AlCl₃)25 °C89% chemicalbook.com
4-Chlorophenyl methyl sulfoxide4-Chlorophenyl methyl sulfide (B99878), Oxygen (O₂)NaNO₂/Br₂ catalyst, CH₃CN/H₂O, 25 °C, 2hHigh isolated yield, 100% conversion mdpi.com
Bis(4-chlorophenyl) sulfoxideBis(4-chlorophenyl) sulfideEY-S-g-C₃N₄ photocatalyst, ethyl alcohol, solar lightNot specified rsc.org
Aryl Sulfoxidesβ-sulfinyl esters, Aryl iodidesPd₂(dba)₃/xantphos catalyst, basic biphasic conditionsGood yields organic-chemistry.org

Current Research Landscape and Future Directions for this compound

Recent research has found novel applications for this compound, particularly in materials science and catalysis. A significant area of investigation involves its use in modifying nanomaterials for environmental applications.

Adsorption of Metal Ions: A notable recent development is the creation of a composite material by modifying reduced graphene oxide with this compound (termed 4CS-rGO). researchgate.netresearchgate.net This material has been studied for its ability to adsorb precious metal ions from aqueous solutions. Research published in 2023 demonstrated that the 4CS-rGO composite is an effective adsorbent for Palladium (Pd(II)) and Platinum (Pt(IV)) ions. researchgate.netresearchgate.netscispace.com The adsorption efficiency for Pd(II) was found to be pH-dependent, reaching a maximum of 91.82% at a pH of 12. researchgate.netscispace.com The study also explored the potential to selectively isolate Pd(II) and Pt(IV) ions, indicating that different interaction mechanisms, including electrostatic attraction, hydrogen bonding, and hydrophobic interactions, govern the adsorption process. researchgate.netresearchgate.net

Table 3: Adsorption Research Findings for 4CS-rGO Composite
Metal IonKey FindingOptimal ConditionReference
Pd(II)Adsorption efficiency increases with pH.Maximum adsorption of 91.82% at pH 12. researchgate.netscispace.com
Pt(IV)Strong adsorption at lower pH, driven by hydrogen bonds and hydrophobic interactions.Strong affinity observed at pH 5. researchgate.netscispace.com

Biocatalysis and Chiral Synthesis: The synthesis of enantiomerically pure sulfoxides remains a key research focus. A 2013 study explored the use of protein-engineered nitrobenzene (B124822) dioxygenase (NBDO) for the enantioselective synthesis of chiral sulfoxides. technion.ac.il This biocatalytic approach was applied to various substrates, including 4-chlorophenyl methyl sulfide, to produce the corresponding chiral sulfoxide. technion.ac.il Such research opens avenues for greener and more efficient production of single-enantiomer compounds.

Photocatalysis: In the field of green chemistry, photocatalysis offers an energy-efficient method for organic transformations. Recent work has detailed the use of a novel, stable photocatalyst (EY-S-g-C₃N₄) for the selective oxidation of bis(4-chlorophenyl) sulfide to bis(4-chlorophenyl) sulfoxide under solar light irradiation. rsc.org This demonstrates a sustainable approach to synthesizing this sulfoxide.

Future Directions: The current research trends suggest several future directions for this compound and its derivatives.

Advanced Materials: Further development of 4CS-rGO and similar composites could lead to highly selective systems for the recovery and separation of precious or toxic metals in industrial wastewater treatment.

Catalysis: The exploration of new chemo-, bio-, and photocatalysts for the synthesis of this compound and its chiral variants will likely continue, aiming for higher efficiency, selectivity, and sustainability.

Organic Synthesis: As a stable building block, this compound may be used as an intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals or materials science. sarex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H8Cl2OS B165687 4-Chlorophenyl sulfoxide CAS No. 3085-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-4-(4-chlorophenyl)sulfinylbenzene
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InChI

InChI=1S/C12H8Cl2OS/c13-9-1-5-11(6-2-9)16(15)12-7-3-10(14)4-8-12/h1-8H
Source PubChem
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InChI Key

KJGYFISADIZFEL-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC(=CC=C1S(=O)C2=CC=C(C=C2)Cl)Cl
Source PubChem
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Molecular Formula

C12H8Cl2OS
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DSSTOX Substance ID

DTXSID7022205
Record name 4-Chlorophenyl sulfoxide
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Molecular Weight

271.2 g/mol
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CAS No.

3085-42-5
Record name 1,1′-Sulfinylbis[4-chlorobenzene]
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Record name Sulfoxide, bis(p-chlorophenyl)
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Record name Bis(4-chlorophenyl) sulfoxide
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Record name 4-Chlorophenyl sulfoxide
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Record name Bis(p-chlorophenyl)sulphoxide
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Advanced Reaction Mechanisms and Transformations of 4 Chlorophenyl Sulfoxide

Oxidative Pathways Involving the Sulfoxide (B87167) Moiety

The sulfoxide group in 4-chlorophenyl sulfoxide is susceptible to oxidation, readily converting to the corresponding sulfone, bis(4-chlorophenyl) sulfone. This transformation is a fundamental reaction in organosulfur chemistry. jchemrev.com Various oxidizing agents can achieve this, and the reaction mechanism can differ depending on the chosen reagent.

Photochemical oxidation presents a sustainable method for converting sulfides to sulfoxides and subsequently to sulfones. rsc.orgrsc.org The use of light as an energy source allows for the development of environmentally friendly protocols. rsc.org For instance, the aerobic photooxidation of sulfides can be finely controlled by the wavelength of irradiation. rsc.orgrsc.org In some systems, a photocatalyst like anthraquinone (B42736) is employed, while in others, the reaction can proceed without a catalyst under specific UV light conditions. rsc.org The oxidation of bis(4-chlorophenyl) sulfide (B99878) to bis(4-chlorophenyl) sulfoxide has been demonstrated using a stable EY-S-g-C3N4 photocatalyst under solar-light irradiation. rsc.org Isotope-labeling studies using ¹⁷O₂ have further elucidated the mechanisms of photo-oxidation, confirming the incorporation of oxygen from the dioxygen source into the resulting sulfoxide. acs.org

Chemical oxidants are also widely used. Reagents like hydrogen peroxide, sodium hypochlorite (B82951), and sodium metaperiodate are effective for the oxidation of aryl sulfoxides. jchemrev.comresearchgate.net The oxidation of aryl methyl sulfoxides to their corresponding sulfones using sodium hypochlorite catalyzed by (salen)Mn(III) complexes follows second-order kinetics. researchgate.net The mechanism is proposed to be a common Sₙ2 type, as supported by substituent, acid, and solvent effect studies. researchgate.net Another efficient oxidant is benziodoxole triflate (IBA-OTf), which selectively oxidizes sulfides to sulfoxides under mild conditions without significant overoxidation to the sulfone. researchgate.net

The choice of oxidant and reaction conditions is crucial to control the chemoselectivity of the oxidation, either stopping at the sulfoxide stage or proceeding to the sulfone. jchemrev.com For example, using an excess of sodium metaperiodate can lead to the formation of the sulfone. jchemrev.com

Table 1: Oxidizing Agents for this compound and Related Aryl Sulfoxides

Oxidizing Agent/SystemProductNotes
Light/Photocatalyst (e.g., anthraquinone)Bis(4-chlorophenyl) sulfoneSustainable method, wavelength dependent. rsc.orgrsc.org
EY-S-g-C3N4/Solar LightBis(4-chlorophenyl) sulfoxideFrom the corresponding sulfide. rsc.org
[¹⁷O₂]Dioxygen/Photo-oxidation[¹⁷O]Aryl SulfoxidesUsed for isotopic labeling studies. acs.org
Sodium Hypochlorite/(salen)Mn(III)Aryl Methyl SulfonesFollows second-order kinetics. researchgate.net
Benziodoxole triflate (IBA-OTf)p-Chlorophenyl methyl sulfoxideMild and selective for sulfoxide formation. researchgate.net
Guanidinium (B1211019) nitrate/Silica (B1680970) sulfuric acid/NH₄Br4-Chlorophenyl methyl sulfoxideHeterogeneous system with good yields. koreascience.kr

Reductive Deoxygenation Reactions of this compound to Sulfides

The reduction of sulfoxides to their corresponding sulfides is a key transformation in organic synthesis. tandfonline.com For this compound, this involves the removal of the sulfinyl oxygen atom to yield 4,4'-dichloro diphenyl sulfide. A variety of reducing agents and catalytic systems have been developed for this purpose, ranging from metal-based reagents to metal-free alternatives. organic-chemistry.orgoup.com

Metal-catalyzed reductions often employ a metal complex in conjunction with a stoichiometric reductant like a hydrosilane or a borane. rsc.org For example, the manganese complex MnBr(CO)₅ has been shown to be an effective catalyst for the deoxygenation of a wide range of sulfoxides, including those with halogen substituents, using phenylsilane (B129415) as the reducing agent. rsc.org This system is highly chemoselective, tolerating functional groups like nitriles and amides. rsc.org Other metal systems, such as NbCl₅/Indium and Al-NiCl₂·6H₂O, have also been successfully used for the reduction of aryl sulfoxides. researchgate.net

Visible light-driven photocatalytic deoxygenation has emerged as a mild and efficient method. nih.govacs.org These reactions often involve an iridium-based photocatalyst and a phosphine (B1218219) reagent, like triphenylphosphine, which acts as the oxygen atom acceptor. nih.gov The mechanism is proposed to proceed through a radical chain process initiated by the formation of a phosphine radical cation. nih.govacs.org This method is notable for its tolerance of acid-sensitive functional groups. nih.gov

Metal-free reduction methods offer advantages in terms of reduced toxicity and easier purification. oup.com An organosilicon reductant, 1,1'-bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylidene, has been used for the deoxygenation of various sulfoxides under mild conditions with high functional group compatibility. oup.com Other metal-free systems include combinations like triflic anhydride (B1165640) and potassium iodide, or thionyl chloride and triphenylphosphine. organic-chemistry.org A particularly green approach utilizes formic acid as a stoichiometric reductant catalyzed by iodide, which demonstrates excellent functional group tolerance. rsc.org

Table 2: Reagents for the Reductive Deoxygenation of Aryl Sulfoxides

Reagent/SystemProductConditions
MnBr(CO)₅ / PhSiH₃Aryl SulfidesToluene, reflux. rsc.org
Ir[(dF(CF₃)ppy)₂(dtbpy)]PF₆ / PPh₃Aryl SulfidesVisible light, CH₂Cl₂, RT. nih.govacs.org
1,1'-Bis(trimethylsilyl)-1H,1'H-4,4'-bipyridinylideneAryl SulfidesMild, metal-free. oup.com
I⁻ / Formic AcidAryl SulfidesGreen, iodide-catalyzed. rsc.org
Triflic Anhydride / KIAryl SulfidesAcetonitrile, RT. organic-chemistry.org
SOCl₂ / Ph₃PAryl SulfidesTHF, RT. organic-chemistry.org

Stereochemical Inversion and Racemization Mechanisms in Chiral 4-Chlorophenyl Sulfoxides

Chiral sulfoxides are valuable intermediates in asymmetric synthesis due to the stereogenic center at the sulfur atom. researchgate.net The thermal inversion of this chiral center typically requires high temperatures, often around 200 °C. acs.orgnih.gov However, racemization can be achieved under milder conditions through various catalytic methods.

Photochemical racemization offers a rapid and efficient pathway for the stereochemical inversion of chiral alkyl aryl sulfoxides. acs.orgnih.gov This process can be facilitated by photosensitizers such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) (TPT⁺). acs.orgnih.gov The proposed mechanism involves either the inversion of the pyramidal sulfur center or an α-cleavage and recombination of radical fragments. acs.orgnih.gov Electron transfer processes leading to the reversible formation of sulfoxide radical cations are also implicated. acs.orgnih.gov The efficiency of this photoracemization can be very high, with half-lives as short as a few seconds for certain substrates. acs.orgnih.gov

Thermal racemization under mild conditions has also been achieved using heterogeneous catalysts. A silica-gel-supported oxovanadium catalyst has been shown to facilitate the racemization of both alkyl aryl and diaryl sulfoxides. researchgate.netoup.comoup.com The proposed mechanism involves the formation of a radical cation intermediate mediated by the oxovanadium(V)/(IV) redox cycle. researchgate.net This catalytic system is reusable and tolerates a range of functional groups. researchgate.netoup.com

The Pummerer reaction, which involves the rearrangement of a sulfoxide in the presence of an acylating agent like acetic anhydride, also has significant stereochemical implications. oup.comwikipedia.orgnumberanalytics.com For cyclic sulfoxides like 4-(p-chlorophenyl)thiane 1-oxides, the Pummerer reaction can be stereoselective. oup.comoup.com The reaction proceeds through an acetoxysulfonium intermediate, and the rate-determining step is often the elimination of acetic acid. oup.comoup.com The stereochemical outcome can be influenced by the reaction conditions, with the kinetically controlled product differing from the thermodynamically controlled one. oup.comoup.com

Nucleophilic and Electrophilic Reactivity of this compound

The reactivity of this compound is characterized by both nucleophilic and electrophilic behavior, centered around the sulfinyl group and the aromatic ring.

As a nucleophile, the oxygen atom of the sulfoxide can attack electrophiles. For example, in the initial step of the Pummerer rearrangement, the sulfoxide is acylated by acetic anhydride. wikipedia.org The sulfur atom itself can also exhibit nucleophilicity. In the synthesis of diaryl sulfoxides, arenes can react with thionyl chloride in the presence of a Lewis acid, where the arene acts as a nucleophile. jchemrev.comwikipedia.org

The α-protons of alkyl sulfoxides are acidic and can be removed by strong bases to form α-sulfinyl carbanions. wikipedia.orgthieme-connect.de These carbanions are potent nucleophiles that can react with a variety of electrophiles, including carbonyl compounds. cas.cn For instance, the carbanion of difluoromethyl phenyl sulfoxide undergoes nucleophilic addition to aldehydes and ketones. cas.cn

Conversely, this compound can act as an electrophile. Under Pummerer reaction conditions, an activated sulfoxide can generate a cationic intermediate that is susceptible to attack by nucleophiles. wikipedia.orgacs.org This is exploited in the "aromatic Pummerer reaction," where nucleophiles can attack the aromatic ring, leading to functionalization that is complementary to traditional electrophilic aromatic substitution. acs.org Diphenyl sulfoxides have been used as electrophilic partners in Suzuki-Miyaura cross-coupling reactions, demonstrating the ability of the sulfoxide group to act as a leaving group. researchgate.net

The phenylsulfinyl group also influences the reactivity of the aromatic ring. It can direct electrophilic substitution, with nitration typically occurring at the meta position. thieme-connect.de It also activates the ring towards nucleophilic aromatic substitution, promoting the displacement of the chlorine atom at the para position by nucleophiles like hydroxide. thieme-connect.de

Thermal and Photochemical Transformations of this compound

This compound can undergo various transformations when subjected to heat or light. These reactions often involve the sulfoxide moiety and can lead to rearrangements, eliminations, or fragmentations.

Thermally, alkyl sulfoxides can undergo a syn-elimination reaction, known as the sulfoxide elimination, to produce an alkene and a sulfenic acid. wikipedia.org This reaction typically occurs at elevated temperatures. The high thermal energy required for pyramidal inversion at the sulfur center (around 200 °C) indicates the general thermal stability of the chiral center in sulfoxides under normal conditions. acs.orgnih.gov

Photochemical reactions provide alternative pathways for the transformation of sulfoxides that are often inaccessible under thermal conditions. rsc.org As discussed in section 3.3, photoirradiation in the presence of a photosensitizer can induce rapid racemization of chiral sulfoxides. acs.orgnih.gov The mechanism is thought to involve the formation of an excited state or a radical cation intermediate, which lowers the barrier for stereochemical inversion. acs.orgnih.gov

The Pummerer reaction, while typically initiated by an acylating agent, can be considered a transformation that can be influenced by reaction conditions, including temperature. oup.comwikipedia.org The reaction of 4-(p-chlorophenyl)thiane 1-oxides with acetic anhydride shows that the product distribution can be thermodynamically controlled at higher temperatures or kinetically controlled under milder conditions. oup.comoup.com

Furthermore, photochemical methods have been developed for the synthesis of sulfoxides from sulfides through aerobic oxidation, highlighting the role of light in activating the sulfur center for reaction with oxygen. rsc.orgrsc.org

Advanced Spectroscopic and Crystallographic Characterization of 4 Chlorophenyl Sulfoxide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. leibniz-fmp.de For 4-Chlorophenyl sulfoxide (B87167), both proton and carbon-13 NMR provide foundational data regarding the chemical environment of each atom.

Proton NMR (¹H NMR) spectroscopy of 4-Chlorophenyl sulfoxide reveals characteristic signals for the aromatic protons. The symmetry of the molecule, which features two identical 4-chlorophenyl groups attached to the sulfoxide moiety, simplifies the spectrum. Typically, the aromatic region displays two sets of doublets, corresponding to the protons ortho and meta to the sulfinyl group.

In one study using a 500 MHz spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the aromatic protons (ArH) appeared as two distinct doublets. rsc.org One doublet was observed in the range of δ 7.58-7.55 ppm, while the second was found between δ 7.45-7.42 ppm. rsc.org These signals are consistent with the AA'BB' spin system typical of para-substituted benzene (B151609) rings. Data for the compound is available in various solvents, including dimethyl sulfoxide-d6 (DMSO-d6) and CDCl₃. chemicalbook.com

SolventChemical Shift (δ) ppmMultiplicityAssignmentReference
CDCl₃7.58-7.55dAr-H rsc.org
CDCl₃7.45-7.42dAr-H rsc.org
DMSO-d6Data availableAr-H chemicalbook.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements the proton NMR data by providing information about the carbon framework of this compound. The spectrum typically shows four distinct signals for the aromatic carbons due to the molecule's symmetry. These correspond to the carbon atom bonded to the sulfur (ipso-carbon), the two equivalent carbons ortho to the sulfoxide group, the two equivalent carbons meta to the sulfoxide group, and the carbon atom bonded to chlorine. Public databases confirm the availability of ¹³C NMR spectral data for this compound. chemicalbook.comnih.gov

Carbon TypeExpected Chemical Shift Range (δ) ppmNoteReference
C-S (ipso)~145-150Quaternary carbon, often lower intensity. nih.gov
C-Cl (ipso)~135-140Quaternary carbon, influenced by chlorine. nih.gov
Ar C-H (ortho to S=O)~125-130Aromatic CH. nih.gov
Ar C-H (meta to S=O)~128-132Aromatic CH. nih.gov

Sulfoxides are chiral at the sulfur atom when bearing two different substituents, as is the case here with the two 4-chlorophenyl groups creating a stereocenter. Advanced NMR techniques are powerful methods for the stereochemical analysis of such chiral molecules. numberanalytics.comnumberanalytics.com Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can confirm the connectivity established by 1D NMR. numberanalytics.comipb.pt

For stereochemical elucidation, Nuclear Overhauser Effect Spectroscopy (NOESY) is particularly valuable. numberanalytics.com NOESY experiments detect through-space interactions between protons, providing information on their spatial proximity. numberanalytics.com In the context of this compound, NOESY could be used to determine the relative orientation of the phenyl rings with respect to the sulfoxide oxygen, helping to define the molecule's preferred conformation in solution. Techniques based on anisotropic parameters, such as the measurement of residual dipolar couplings (RDCs), have also emerged as powerful tools for determining the complete structure and stereochemistry of complex organic molecules. leibniz-fmp.de

Carbon-13 Nuclear Magnetic Resonance (13C NMR) Studies

Vibrational Spectroscopy

Vibrational spectroscopy, including both infrared and Raman techniques, provides detailed information about the functional groups and bonding within a molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups present in this compound. rsc.org The most characteristic absorption band in the FT-IR spectrum of a sulfoxide is the strong S=O stretching vibration. scispace.com For a composite material modified with this compound, this S=O stretching vibration was observed at 1053.26 cm⁻¹. scispace.com Other significant peaks include C-Cl stretching, aromatic C-C stretching, and aromatic C-H bending vibrations. dergipark.org.tr Spectral data for this compound acquired using a KBr-pellet technique are available in spectral databases. nih.gov

Vibrational ModeApproximate Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch3100-3000Medium-Weak dergipark.org.tr
Aromatic C=C Stretch1600-1450Medium dergipark.org.tr
S=O Stretch~1050Strong scispace.com
C-Cl Stretch~750Strong researchgate.net

Raman spectroscopy provides complementary vibrational information to FT-IR and is particularly useful for analyzing symmetric vibrations and non-polar bonds. nih.gov The analysis of this compound and related materials has utilized Raman spectroscopy to characterize the molecular structure. scispace.comresearchgate.net The symmetric stretching of the aromatic rings often gives a strong signal in the Raman spectrum. dergipark.org.tr The S=O stretch is also Raman active. Public spectral databases confirm the availability of Raman spectra for this compound. nih.gov The technique has been successfully used to characterize graphene-based composites modified by this compound, where the characteristic D and G bands of the graphene lattice were analyzed alongside signals from the sulfoxide modifier. scispace.comresearchgate.net

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical tool used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elucidating the structure of compounds through fragmentation analysis.

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, as it can distinguish between molecules with the same nominal mass but different elemental compositions.

For this compound, with the molecular formula C₁₂H₈Cl₂OS, HRMS is used to confirm its exact mass. The calculated monoisotopic mass, which considers the mass of the most abundant isotopes of each element (¹²C, ¹H, ³⁵Cl, ¹⁶O, ³²S), is 269.9673 Da. nih.gov An experimental HRMS measurement yielding a mass value extremely close to this calculated value provides unambiguous confirmation of the compound's elemental formula and, by extension, its molecular weight.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₂H₈Cl₂OS
Nominal Mass270 Da
Average Molar Mass271.2 g/mol nih.gov
Calculated Monoisotopic Mass269.9672914 Da nih.gov

Fragmentation Pathways and Structural Elucidation

In addition to providing molecular weight information, mass spectrometry, particularly when coupled with techniques like Gas Chromatography (GC-MS), fragments the molecule into smaller, charged pieces. The pattern of these fragments serves as a molecular fingerprint and allows for detailed structural elucidation.

The electron ionization (EI) mass spectrum of this compound shows several key fragments. The molecular ion peak [M]⁺• is observed at m/z 270 (reflecting the nominal mass with the most common isotopes). Analysis of the fragmentation pattern reveals characteristic losses that help confirm the structure. Major observed peaks in its mass spectrum include m/z 222 and 143.

A plausible fragmentation pathway starts with the molecular ion (m/z 270). Subsequent fragmentations could include:

Loss of the sulfinyl group (-SO) and a chlorine atom, leading to smaller chlorophenyl-based fragments.

Cleavage of the carbon-sulfur bond. A prominent peak at m/z 143 could correspond to the [C₆H₄ClS]⁺ fragment.

Another significant peak is often seen at m/z 222 , which may arise from the loss of the SO group from the parent ion, followed by rearrangement.

Table 2: Major Mass Spectrometry Fragments for this compound

m/z ValuePlausible Fragment Identity
270[C₁₂H₈Cl₂OS]⁺• (Molecular Ion)
222[C₁₂H₈Cl₂]⁺• (Result of complex rearrangement/loss)
143[C₆H₄ClS]⁺

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions of electrons between different energy levels within a molecule upon absorption of electromagnetic radiation, typically in the ultraviolet (UV) or visible range.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of light by a compound as a function of wavelength. This absorption corresponds to the promotion of electrons from lower-energy orbitals to higher-energy orbitals. The structure of this compound contains two primary chromophores—the parts of the molecule that absorb light: the chlorophenyl rings and the sulfoxide group.

The aromatic rings give rise to intense absorptions due to π → π * transitions, where an electron from a bonding π orbital is excited to an antibonding π* orbital. libretexts.org These transitions are typically observed in the UV region. The sulfoxide group contains non-bonding electrons (lone pairs) on both the sulfur and oxygen atoms. This allows for n → π * transitions, where a non-bonding electron is promoted to an antibonding π* orbital. libretexts.org These transitions are generally weaker and occur at longer wavelengths than π → π* transitions.

The exact absorption maxima (λmax) and molar absorptivity (ε) are influenced by the solvent, as solvent polarity can stabilize the ground and excited states to different extents, leading to shifts in absorption wavelength (solvatochromism). biointerfaceresearch.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique that provides information on the elemental composition and the chemical and electronic state of the elements within a material. The sample is irradiated with a beam of X-rays, which causes the emission of core-level electrons. rsc.org The kinetic energy of these photoelectrons is measured, and from this, their binding energy can be determined.

A full XPS analysis of pure this compound would provide detailed spectra for each constituent element:

C 1s: The carbon spectrum would show peaks corresponding to C-C/C-H bonds in the aromatic ring and a chemically shifted peak for carbon atoms bonded to sulfur (C-S).

Cl 2p: This spectrum would show a characteristic doublet (2p₃/₂ and 2p₁/₂) at a binding energy typical for chlorine in an aromatic C-Cl bond.

O 1s: The oxygen peak would correspond to the S=O double bond of the sulfoxide group.

S 2p: The binding energy of the sulfur 2p peak is highly indicative of its oxidation state. In a related study on a composite material incorporating this compound, S 2p peaks were identified at approximately 164.75 eV and 159.45 eV, which are assigned to the S 2p₁/₂ and S 2p₃/₂ spin-orbit split components of the sulfoxide. These values help confirm the +4 oxidation state of the sulfur atom.

Table 3: Expected XPS Core-Level Regions for this compound

Element (Core Level)Information Provided
C (1s)Distinguishes between aromatic C-C/C-H and C-S bonds.
Cl (2p)Confirms the chemical environment of the chlorine atoms.
O (1s)Identifies the oxygen in the S=O sulfoxide group.
S (2p)Confirms the oxidation state of the sulfur atom.

X-ray Diffraction (XRD) Analysis of this compound

Single-crystal X-ray Diffraction (XRD) is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves passing X-rays through a single crystal of the material. The X-rays are diffracted by the electron clouds of the atoms in a specific pattern, which depends on the crystal's internal structure.

A successful XRD analysis of this compound would provide a wealth of structural information, including:

Crystal System and Space Group: Defines the symmetry and repeating unit cell of the crystal lattice.

Unit Cell Dimensions: Provides the precise lengths and angles of the fundamental repeating block of the crystal.

Atomic Coordinates: Gives the exact position of every atom within the unit cell.

Bond Lengths and Angles: Allows for the precise measurement of all covalent bond lengths and the angles between them.

Intermolecular Interactions: Reveals non-covalent interactions, such as hydrogen bonds, halogen bonds, or π-π stacking between the aromatic rings, which govern the crystal packing.

While XRD is a standard method for absolute structure determination, detailed crystallographic data for this compound (bis(4-chlorophenyl) sulfoxide) is not widely available in public crystallographic databases based on current searches. Such a study would be invaluable for understanding its solid-state conformation and properties.

Single-Crystal X-ray Diffraction for Absolute Configuration Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for elucidating the three-dimensional structure of a molecule and determining its absolute configuration. nih.govencyclopedia.pub The technique relies on the scattering of X-rays by the electron clouds of atoms within a single, high-quality crystal. This scattering pattern, or diffraction pattern, provides detailed information about the precise location of each atom, bond lengths, and bond angles. thieme-connect.de

For chiral molecules, which exist as non-superimposable mirror images (enantiomers), determining the absolute configuration is crucial. This is achieved by analyzing the anomalous dispersion (or resonant scattering) effects in the diffraction data. thieme-connect.de When the X-ray energy is near the absorption edge of an atom in the crystal, it introduces small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). thieme-connect.de The analysis of these differences allows for the unambiguous assignment of the absolute structure. The Flack parameter is a critical value refined during the structure solution process; a value close to zero confirms the correctness of the assigned absolute configuration. encyclopedia.pubresearchgate.net

While a dedicated SC-XRD study on the absolute configuration of enantiomerically pure this compound is not prominently available, the principle is well-demonstrated in related chiral compounds containing the 4-chlorophenyl moiety. For instance, the absolute configuration of β-(4-chlorophenyl)-γ-butyrolactone enantiomers was successfully determined through the X-ray crystallographic analysis of their diastereomeric derivatives. scielo.org.mx This approach, where a chiral molecule is reacted with a chiral auxiliary of known configuration to form diastereomers, allows for the growth of suitable crystals whose full structure, including the absolute stereochemistry of the original molecule, can be determined by SC-XRD. scielo.org.mx

Powder X-ray Diffraction for Polymorphic Studies

Polymorphism is the ability of a solid material to exist in more than one crystal lattice structure. researchgate.net These different forms, or polymorphs, can exhibit distinct physicochemical properties. Powder X-ray diffraction (PXRD) is a primary and fundamental tool for the investigation and identification of polymorphic forms. rigaku.com Unlike SC-XRD, which requires a single, perfect crystal, PXRD can be performed on a microcrystalline powder. Each polymorph produces a unique diffraction pattern, characterized by a specific set of peak positions (in degrees 2θ) and relative intensities, which serves as a fingerprint for that crystalline phase. rigaku.comgoogle.com

The study of polymorphism is critical, as transformations between forms can be induced by factors like heat and pressure. google.com Research on derivatives containing the 4-chlorophenyl group has identified and characterized different polymorphic forms. For example, two packing polymorphs of 5-hydroxy-1-(4-methylbenzyl)-3-chloro-4-[(4-chlorophenyl)sulfanyl]-1,5-dihydro-2H-pyrrol-2-one were identified and studied using both single-crystal and powder X-ray diffraction. researchgate.net The study revealed a triclinic and a monoclinic modification, which, despite being built from identical supramolecular motifs, differ in the way these motifs are packed into layers. researchgate.net The PXRD patterns for these forms would be distinct, allowing for their routine identification and differentiation.

FeatureTriclinic PolymorphMonoclinic Polymorph
Crystal System TriclinicMonoclinic
Packing Type Parallel packing of 2D layers"Herringbone" type packing of 2D layers
Supramolecular Motif Identical fundamental motif based on classical hydrogen bonds and Cl···O interactionsIdentical fundamental motif based on classical hydrogen bonds and Cl···O interactions
Thermodynamic Stability Can be the more stable or metastable form depending on conditionsCan be the more stable or metastable form depending on conditions

Intermolecular Interactions in Crystalline States, Including Hydrogen Bonding and π-π Stacking

The stability and structure of a molecular crystal are dictated by a network of non-covalent intermolecular interactions. rsc.org These forces, while weaker than covalent bonds, collectively determine the crystal packing arrangement. Key interactions include hydrogen bonds, π-π stacking, and other weaker contacts. rsc.orgnih.gov

In sulfoxide-containing compounds, the sulfinyl group (S=O) is a potent hydrogen bond acceptor. Studies on related structures, such as β-hydroxysulfoxides, reveal that S=O···H–O interactions are fundamental in forming supramolecular structures like H-bonded dimers. researchgate.netresearchgate.net For instance, a diastereomeric mixture of pinane-derived sulfoxides was found to crystallize via the formation of asymmetric dimers through strong S=O···H–O interactions. researchgate.net

Interaction TypeDescriptionExample from Related Structures
Hydrogen Bonding Directional interaction between a hydrogen atom and an electronegative atom like oxygen.S=O···H–O interactions forming dimers in β-hydroxysulfoxides. researchgate.netresearchgate.net
π-π Stacking Non-covalent interaction between aromatic rings.Stabilization of crystal columns through stacking of pyrimidine (B1678525) rings. researchgate.net
C–H···π Interactions A C-H bond acts as a donor to a π-system.Formation of molecular chains via C–H···π contacts involving thiophene (B33073) and 4-chlorophenyl rings. acs.org
Chalcogen/Halogen Contacts Weak interactions involving sulfur or chlorine atoms.S···Cl and H···Cl contacts contributing to the overall crystal packing. acs.org

Solvatomorphism and Co-crystallization Phenomena

Solvatomorphism is a phenomenon where a compound crystallizes with solvent molecules incorporated into the crystal lattice, forming different crystalline structures known as solvatomorphs or pseudopolymorphs. nih.govacs.org These structures can vary in their solvent-to-compound stoichiometry and/or their crystal packing, leading to different physical properties. The formation of solvates is common for pharmaceutical compounds and is heavily dependent on the crystallization solvent. acs.org

A clear example of solvatomorphism is observed in a derivative containing a 4-chlorophenyl group, namely 7-(4-chlorophenyl)-1-hydroxy-5-methylpyrido[3,4-d]pyridazin-4(3H)-one (CPM). nih.govresearchgate.net This compound was found to crystallize as two distinct solvates from dimethyl sulfoxide (DMSO). Single-crystal X-ray diffraction confirmed their structures as a dimethyl sulfoxide monosolvate (CPM·DMSO) and a sesquisolvate (CPM·1.5DMSO). nih.govresearchgate.net These two solvatomorphs differ in the ratio of the host molecule to the solvent molecule within the crystal lattice and possess different space groups. researchgate.net

PropertyCPM·DMSO Solvate (I)CPM·1.5DMSO Solvate (II)
Formula C₁₄H₁₀ClN₃O₂ · C₂H₆SOC₁₄H₁₀ClN₃O₂ · 1.5(C₂H₆SO)
Stoichiometry (CPM:DMSO) 1:11:1.5
Crystal System TriclinicMonoclinic
Space Group P-1C2/c
Source: researchgate.net

Co-crystallization is the process where two or more different neutral molecules are assembled in a stoichiometric ratio within a single crystal lattice through non-covalent interactions. rsc.org This technique is widely explored to modify the physicochemical properties of solid compounds. The components of a co-crystal are known as the co-formers. ijper.org

The phenomenon has been observed in sulfur-containing compounds related to this compound. A notable example involves the co-crystallization of a diastereomeric mixture of β-hydroxysulfoxides derived from a pinane (B1207555) sulfide (B99878). researchgate.netresearchgate.net The two diastereomers were found to crystallize together in a "racemic compound-like" manner, forming asymmetric dimers through strong hydrogen bonds between the hydroxyl and sulfoxide groups. researchgate.net This stable co-crystallization demonstrates how different but stereochemically related molecules can be incorporated into a single, well-defined crystal structure.

Computational and Theoretical Investigations of 4 Chlorophenyl Sulfoxide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By employing methods like B3LYP with various basis sets, researchers can gain insights into the geometry, reactivity, and stability of compounds such as 4-chlorophenyl sulfoxide (B87167). researchgate.netmaterialsciencejournal.orgnih.gov

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry where the most stable three-dimensional arrangement of atoms in a molecule is determined. rasayanjournal.co.in For derivatives and related structures of 4-chlorophenyl, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p) or 6-311G(d,p), are employed to find the optimized geometry in the ground state. materialsciencejournal.orgniscpr.res.in This process ensures that the calculated properties correspond to a minimum on the potential energy surface.

The electronic structure of a molecule describes the arrangement and energies of its electrons. Analysis of the electronic structure provides insights into chemical bonding, reactivity, and spectroscopic properties. For compounds containing the 4-chlorophenyl group, DFT has been used to study bond lengths and angles, providing a detailed understanding of the molecular framework. materialsciencejournal.org For instance, in a related chalcone (B49325), the C1-Cl29 bond length was calculated to be 1.7549 Å. materialsciencejournal.org

HOMO-LUMO Energy Gaps and Molecular Orbital Contributions

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital (FMO) theory. rasayanjournal.co.in The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. malayajournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. malayajournal.orgmdpi.comresearchgate.net A smaller energy gap generally indicates higher reactivity and that charge transfer can occur within the molecule. malayajournal.orgresearchgate.net

For various molecules containing a 4-chlorophenyl moiety, the HOMO-LUMO energy gaps have been calculated using DFT. For example, in one study of a 4-chlorophenyl derivative, the HOMO and LUMO energies were found to be -6.5601 eV and -1.9053 eV, respectively, resulting in an energy gap of 4.6548 eV. mdpi.com In another related compound, the HOMO-LUMO gap was calculated to be 4.0106 eV. malayajournal.org The distribution of HOMO and LUMO orbitals reveals the regions of the molecule involved in electronic transitions. For instance, in some 4-chlorophenyl-containing molecules, the HOMO is localized on the phenyl and other ring systems, while the LUMO is often found on the chlorophenyl ring and adjacent functionalities. malayajournal.orgsemanticscholar.org

Calculated HOMO-LUMO Energies and Gaps for 4-Chlorophenyl Containing Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Computational Method
[3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl]methyl benzenesulfonate-6.5601-1.90534.6548DFT/B3LYP/6-311G+(d,p) mdpi.com
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole-5.2822-1.27154.0106DFT/B3LYP/6-31G(d,p) malayajournal.org
(S)-7-(4-chlorophenyl)-6,7-dihydrothiazolo[4,5-d]pyrimidine-2,5(3H,4H)-dioneNot specifiedNot specified4.1544DFT/B3LYP/6-31G(d,p) semanticscholar.org

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. uni-muenchen.de The MEP surface displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). mdpi.com The color-coding on an MEP map typically shows red for negative potential, blue for positive potential, and green for neutral potential. malayajournal.orgresearchgate.net

For molecules containing a 4-chlorophenyl group, MEP analysis helps identify reactive sites. malayajournal.org The negative potential is often located around electronegative atoms like oxygen and nitrogen, indicating them as sites for electrophilic attack, while positive potential is generally found around hydrogen atoms. mdpi.comresearchgate.net This information is crucial for understanding intermolecular interactions. malayajournal.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization, hyperconjugative interactions, and intramolecular charge transfer (ICT) within a molecule. researchgate.netacadpubl.eu It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies their stabilization energies. clockss.org

Key NBO Interactions in a 2-(4-chlorophenyl) Derivative
Donor NBOAcceptor NBOStabilization Energy E(2) (kJ/mol)Computational Method
LP(Cl35)π*(C27-C31)954.54DFT/B3LYP/6-31G(d,p) acadpubl.eu

Molecular Dynamics Simulations to Understand Conformation and Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com This technique allows for the exploration of conformational changes and intermolecular interactions of a molecule in its environment, such as in a solvent or bound to a protein. mdpi.comirbbarcelona.orgfrontiersin.org By simulating the system for a sufficient duration, researchers can observe how the molecule behaves, including its flexibility and preferred orientations. nih.gov

For complex molecules, including those with a 4-chlorophenyl group, MD simulations can reveal how different parts of the molecule move and interact with their surroundings. nih.govnih.gov For example, simulations of cytochrome P450 2B4 with a heme-coordinating inhibitor, 4-(4-chlorophenyl)imidazole, have shown how ligand binding can induce specific conformations. nih.gov These simulations provide insights into the dynamic nature of molecular interactions that are not apparent from static structures. mdpi.com

Quantum Chemical Parameters and Reactivity Descriptors

Quantum chemical parameters, derived from DFT calculations, provide quantitative measures of a molecule's reactivity and stability. rasayanjournal.co.in These descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). niscpr.res.inmdpi.com

Ionization Potential (I): The energy required to remove an electron, often approximated by -EHOMO.

Electron Affinity (A): The energy released when an electron is added, often approximated by -ELUMO.

Electronegativity (χ): The power of an atom to attract electrons to itself, calculated as (I+A)/2. mdpi.com

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2. mdpi.com

Chemical Softness (S): The reciprocal of hardness (1/η), indicating the ease of charge transfer.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between donor and acceptor, calculated as μ²/2η, where μ is the chemical potential (-χ). niscpr.res.inmdpi.com

These parameters have been calculated for various 4-chlorophenyl-containing compounds to predict their chemical behavior. niscpr.res.inmdpi.comsemanticscholar.org A high electrophilicity index suggests a good electrophile, while a low chemical hardness indicates higher reactivity. niscpr.res.in

Calculated Quantum Chemical Parameters for a 4-Chlorophenyl Derivative
ParameterValueComputational Method
Ionization Potential (I)6.5601 eVDFT/B3LYP/6-311G+(d,p) mdpi.com
Electron Affinity (A)1.9053 eVDFT/B3LYP/6-311G+(d,p) mdpi.com
Electronegativity (χ)4.2327 eVDFT/B3LYP/6-311G+(d,p) mdpi.com
Hardness (η)2.3274 eVDFT/B3LYP/6-311G+(d,p) mdpi.com
Electrophilicity (ω)3.8513 eVDFT/B3LYP/6-311G+(d,p) mdpi.com

Chemical Hardness and Softness

Chemical hardness (η) and softness (S) are fundamental concepts in chemical reactivity theory, derived from DFT. researchgate.net Hardness is a measure of a molecule's resistance to change in its electron distribution, while softness is the reciprocal of hardness and indicates a higher propensity for chemical reaction. researchgate.net Hard molecules possess a large energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), signifying high stability. researchgate.net Conversely, soft molecules have a small HOMO-LUMO gap, which is associated with high chemical reactivity and polarizability. researchgate.netresearchgate.net

These parameters are calculated using the energies of the frontier molecular orbitals (HOMO and LUMO) with the following equations:

Hardness (η) = (E_LUMO - E_HOMO) / 2

Softness (S) = 1 / (2η)

While these calculations are routinely performed for many organic compounds, specific theoretical values for the chemical hardness and softness of isolated 4-Chlorophenyl sulfoxide are not available in the surveyed literature. acs.orgrsc.org

Table 1: Global Reactivity Descriptor Definitions

Parameter Symbol Definition
Chemical Hardness η A measure of resistance to deformation or change in electron configuration.

Electrophilicity and Nucleophilicity Indices

The electrophilicity index (ω) and nucleophilicity index (N or ε) are quantum chemical descriptors that quantify a molecule's ability to act as an electrophile or nucleophile, respectively. chempap.orgresearchgate.net The electrophilicity index, proposed by Parr, measures the stabilization in energy when a system acquires an additional electronic charge from the environment. researchgate.net A higher electrophilicity index points to a stronger electrophile. researchgate.netchemicalpapers.com Nucleophilicity describes the tendency of a molecule to donate electrons. chempap.orgresearchgate.net

These indices are calculated from the HOMO and LUMO energies: researchgate.netresearchgate.net

Chemical Potential (μ) = (E_HOMO + E_LUMO) / 2

Electrophilicity Index (ω) = μ² / (2η)

Although computational studies frequently report these indices for molecules containing the 4-chlorophenyl group, specific calculated values for this compound were not found in the reviewed scientific literature. acs.orgchempap.orglookchem.com

Spectroscopic Property Prediction (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. Theoretical calculations can corroborate experimental findings and aid in the structural elucidation of compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). These theoretical values are often compared with experimental spectra to confirm assignments. Experimental ¹H NMR data for bis(4-chlorophenyl) sulfoxide has been reported. lookchem.com

IR Spectroscopy: Theoretical vibrational frequencies are calculated using DFT methods, often at the B3LYP level. These calculations predict the positions of absorption bands in the infrared (IR) spectrum, which correspond to the vibrational modes of the molecule's functional groups.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the standard method for predicting electronic transitions, which are observed in UV-Vis spectroscopy. The calculations yield the absorption wavelengths (λmax) and oscillator strengths, providing insight into the electronic structure of the molecule. lookchem.com

While the methods for these predictions are well-established, specific calculated IR, UV-Vis, and NMR spectra for this compound are not detailed in the available literature. However, experimental ¹H NMR data has been documented.

Table 2: Experimental ¹H NMR Data for Bis(4-chlorophenyl) sulfoxide

Solvent Frequency Chemical Shift (δ) Multiplicity Coupling Constant (J)
CDCl₃ 500 MHz 7.58-7.55 ppm Doublet 15 Hz
CDCl₃ 500 MHz 7.45-7.42 ppm Doublet 15 Hz

Data sourced from lookchem.com

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials are crucial for modern optoelectronic applications, and computational chemistry plays a key role in their design and characterization. NLO properties arise from the interaction of a material with an intense electromagnetic field, such as a laser beam. Key NLO parameters include the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β).

These properties are typically calculated using DFT methods, often with specialized functionals like CAM-B3LYP, which are suitable for describing charge-transfer and electronic excitations. A large hyperpolarizability value (β) is indicative of a significant NLO response, making the molecule a candidate for NLO applications. acs.org While computational studies on the NLO properties of various organic chromophores, including some with chlorophenyl groups, are common, specific calculations for the polarizability and hyperpolarizability of this compound have not been reported in the surveyed literature.

Advanced Research Applications and Utility of 4 Chlorophenyl Sulfoxide

Role as a Key Intermediate in Organic Synthesis

The chemical structure of 4-chlorophenyl sulfoxide (B87167) makes it a valuable intermediate in organic synthesis. The sulfoxide group can be readily transformed into other functional groups, and the chlorophenyl moiety provides a scaffold for building more complex molecular architectures. This versatility allows for its use in the creation of a wide range of compounds with applications in pharmaceuticals and agrochemicals.

The 4-chlorophenyl structural motif is present in numerous pharmacologically active molecules. acs.orgacs.org 4-Chlorophenyl sulfoxide serves as a key intermediate in the synthesis of various pharmaceutical compounds. For instance, it can be utilized in the synthesis of sulfoximine (B86345) carbamates, which are of interest in medicinal chemistry. sarex.com The transformation of the sulfoxide is a critical step in creating the sulfoximine backbone of these molecules.

Furthermore, derivatives of 4-chlorophenyl methyl sulfoxide have been employed in the synthesis of natural products, such as (±)-endo- and (±)-exo-Brevicomin, demonstrating the utility of this class of compounds in creating complex stereochemical structures. jst.go.jp While many compounds containing the 4-chlorophenyl group are investigated for therapeutic properties, the role of the sulfoxide as a direct precursor is particularly notable in specific synthetic pathways that require the controlled oxidation state of the sulfur atom. acs.orgacs.org

In the field of agrochemicals, this compound is a significant intermediate. It is particularly used in the synthesis of pesticides designed to target chlorinated aromatic systems. vulcanchem.com The reactivity of the sulfoxide group allows for the introduction of functionalities required for pesticidal activity.

The relevance of the sulfoxide structure is also evident in the metabolism of existing agrochemicals. For example, thiobencarb (B1683131) sulfoxide is a known metabolite of the herbicide thiobencarb, and methods have been developed to detect its presence in environmental samples like soil and water. epa.gov Moreover, sulfonamide derivatives, which can be synthesized from precursors related to sulfoxides, are known to possess herbicidal properties. nih.gov The broader class of sulfonylurea compounds, whose synthesis involves the oxidation of sulfur intermediates, includes potent herbicides like Chlorsulfuron. jrespharm.com The unique properties of the 4-chlorophenyl group also contribute to the development of novel pesticides and fungicides. nih.gov

Sulfonylurea derivatives are a critical class of compounds with wide-ranging biological activities, including applications as antidiabetic, anticancer, and antiherbicidal agents. jrespharm.comijcrt.org this compound can serve as a precursor in the multi-step synthesis of these molecules. The synthesis of a sulfonylurea typically involves a sulfonamide intermediate, which can be prepared from the corresponding sulfonyl chloride. The oxidation of sulfides to sulfoxides and subsequently to sulfones is a standard method for creating the necessary sulfonyl group.

The versatility of the sulfonylurea scaffold allows for the attachment of various substituents, which modulates their biological activity. jrespharm.com Research continues to explore new synthetic protocols for creating novel sulfonylurea derivatives, including one-pot methods and reactions under phase transfer catalysis conditions, to access compounds with enhanced or specific activities. ekb.egacs.org The inclusion of the 4-chlorophenyl group is a common strategy in the design of new biologically active sulfonylureas. jrespharm.com

Intermediate in Agrochemical Development, including Herbicides

Analytical Chemistry Applications

Beyond its role in synthesis, this compound is a valuable tool in analytical chemistry, where precision and reliability are paramount. It is used as a reference material and in the development of quantitative analytical methods.

In quantitative chromatography, an internal standard is a substance added in a constant amount to samples, a blank, and calibration standards to correct for the loss of analyte during sample preparation and to compensate for variations in injection volume. This compound is employed as an internal standard in the gas chromatographic (GC) analysis of certain pesticides. oup.com

A notable example is its use in the determination of fensulfothion (B1672535) in technical products and liquid formulations. oup.com In this method, samples are dissolved in a solution containing a known concentration of this compound before being injected into the gas chromatograph. oup.com The response of the analyte is measured relative to the response of the internal standard, leading to improved accuracy and precision of the quantification. oup.com

Table 1: Application of this compound as an Internal Standard

Parameter Description
Analysis Target Fensulfothion (pesticide)
Analytical Technique Gas Chromatography (GC) with Flame Ionization Detector (FID)
Internal Standard This compound
Solvent Methylene (B1212753) chloride
Procedure A standard solution is prepared by dissolving approximately 1.0 g of this compound in 1 L of methylene chloride. An exact volume of this solution is added to the sample and reference standard before analysis. oup.com

| Purpose | To improve the reproducibility and accuracy of the quantitative analysis by correcting for variations in sample injection and handling. oup.com |

This table is based on the findings from the collaborative study on fensulfothion analysis. oup.com

Developing robust analytical methods for the quantitative determination of specific compounds in various matrices is crucial for research, quality control, and regulatory monitoring. Methods have been developed for the precise measurement of this compound and its metabolites.

One such method utilizes high-performance liquid chromatography (HPLC) for the analysis of 4-chlorophenyl methyl sulfoxide (CPMSO), a closely related compound, in biological samples like rat liver microsomes. nih.gov This method demonstrates the key parameters that must be optimized for the accurate quantification of this class of compounds. The development involves selecting the appropriate column, mobile phase, and detector, as well as validating the method's performance characteristics. nih.gov

Table 2: HPLC Method Parameters for the Analysis of 4-Chlorophenyl Methyl Sulfoxide

Parameter Specification
Technique Reversed-phase High-Performance Liquid Chromatography (HPLC)
Column Spherisorb® 5 ODS (15 x 0.46 cm)
Mobile Phase A mixture of water and tetrahydrofuran (B95107) (THF)
Flow Rate 0.5 ml/min
Detection Ultraviolet (UV) at 260 nm
Extraction Liquid-liquid extraction from microsomal incubation mixture into diethyl ether
Linearity Range 0-50 µg/ml (r ≥ 0.995)
Lower Limit of Quantitation (LOQ) 0.1 µg/ml

| Reproducibility (Variation) | < 13.5% (inter- and intra-assay) |

This table summarizes the analytical method developed for the quantification of 4-chlorophenyl methyl sulfoxide (CPMSO) and its metabolites. nih.gov

Table of Mentioned Compounds

Compound Name
4-Aminobenzamide
4-Chlorobenzenethiol
4-Chlorophenyl methyl sulfide (B99878) (CPMS)
4-Chlorophenyl methyl sulfoxide (CPMSO)
This compound
(±)-endo-Brevicomin
(±)-exo-Brevicomin
Bis(4-chlorophenyl) sulphone
Bis(4-Chlorophenyl) Sulfoxide
Chlorsulfuron
Chlorpropamide
Fensulfothion
Mandipropamid
Methylene chloride
Pyroxasulfone
Sulofenur
Sulfoximine Carbamates
Thiobencarb
Thiobencarb sulfoxide

Internal Standard in Chromatographic Analysis

Material Science Applications

The unique chemical properties of this compound have led to its exploration in various material science applications. Its utility is particularly notable in the development of advanced composite materials designed for environmental remediation and the recovery of precious metals. Research has focused on modifying polymer and graphene-based systems with this compound to create highly selective and efficient adsorbents.

Incorporation into Polymer Systems

A significant application of this compound in material science is its use as a modifying agent in the synthesis of polymer composites, particularly with graphene-based materials. scispace.com Researchers have successfully created a reduced graphene oxide (rGO) aerogel modified with this compound, designated as 4CS-rGO. scispace.comresearchgate.net

The synthesis process involves a simple self-assembly method under basic reduction-oxide conditions. scispace.comresearchgate.net Graphene oxide (GO), typically synthesized via a modified Hummers' method, serves as the precursor. scispace.com In a representative synthesis, this compound is dissolved in ethylenediamine (B42938) and then introduced into a GO dispersion. scispace.com This mixture is heated, leading to the formation of a black rGO hydrogel. scispace.com After washing and freeze-drying, a porous aerogel (4CS-rGO) is obtained. scispace.com This process effectively incorporates the this compound moiety onto the reduced graphene oxide sheets, creating a new composite material with enhanced surface area and specific functional properties for targeted applications. scispace.com

Adsorption and Desorption Studies with Modified Materials

The 4CS-rGO composite, which incorporates this compound, has been extensively studied as an adsorbent for heavy metal ions, specifically Palladium(II) (Pd(II)) and Platinum(IV) (Pt(IV)). scispace.comresearchgate.net The studies reveal that the material's adsorption efficiency is highly dependent on the pH of the solution. scispace.com

For Pd(II), the adsorption efficiency increases significantly with a rise in pH, reaching a maximum of 91.82% at pH 12. scispace.comresearchgate.net This efficiency is achieved rapidly, with over 83% of Pd(II) being adsorbed within the first 5 minutes. scispace.com Conversely, the adsorption of Pt(IV) is most effective in acidic conditions, with a peak efficiency of 91.3% observed at pH 5. scispace.com As the pH increases, the adsorption efficiency for Pt(IV) declines, dropping to approximately 20.8% at pH 11. scispace.com

The adsorption capacity of the 4CS-rGO composite also differs for the two metal ions. The material demonstrates a higher adsorption capacity for Pt(IV) (~120 µg/mg) compared to Pd(II) (~69 µg/mg). scispace.comresearchgate.net

Desorption studies have shown that the adsorbed metal ions can be effectively recovered. Cationic surfactants, such as Cetyltrimethylammonium bromide (CTAB), have been used to displace the adsorbed ions. scispace.comresearchgate.net For instance, 81.84% of adsorbed Pd(II) can be recovered using a 0.5% CTAB solution. scispace.comresearchgate.net For Pt(IV), using urea (B33335) to disrupt hydrogen bonds resulted in an ~80% desorption rate, while branched surfactants like Tetrabutylammonium bromide (TBAB) were also shown to be effective eluents. scispace.comresearchgate.net

Adsorption Efficiency of 4CS-rGO for Pd(II) and Pt(IV) at Various pH Levels
Metal IonpHMaximum Adsorption Efficiency (%)Reference
Pd(II)1291.82 scispace.comresearchgate.net
Pd(II)4-11Lower efficiency than at pH 12 scispace.com
Pt(IV)591.3 scispace.com
Pt(IV)11~20.8 scispace.com
Adsorption Capacity of 4CS-rGO
Metal IonAdsorption Capacity (µg/mg)Reference
Pd(II)~69 scispace.comresearchgate.net
Pt(IV)~120 scispace.comresearchgate.net

Interaction Mechanisms with Heavy Metal Ions (e.g., Pd(II), Pt(II))

The selective adsorption of Pd(II) and Pt(IV) ions by the this compound-modified reduced graphene oxide (4CS-rGO) composite is governed by distinct interaction mechanisms. scispace.com The differing behaviors are primarily dictated by the pH of the solution and the nature of the forces between the ions and the adsorbent surface. scispace.comresearchgate.net

The adsorption of Pd(II) is mainly driven by electrostatic attraction. scispace.comresearchgate.net At a high pH of 12, the surface of the 4CS-rGO composite is negatively charged, which strongly attracts the positively charged palladium species, leading to high adsorption efficiency. scispace.com The electrostatic force is the dominant contributor to the adsorption and desorption process for palladium. scispace.com

In contrast, the interaction mechanism for Pt(IV) is more complex. scispace.com At pH 5, where adsorption is maximal, the composite surface is near-neutral, and electrostatic repulsion may even exist. scispace.com However, a combination of other, stronger forces overcomes this repulsion. These driving forces include hydrogen bonding, hydrophobic interactions, and van der Waals forces. scispace.comresearchgate.netresearchgate.net The presence of hydrogen bonding as a primary mechanism was confirmed through desorption experiments where urea, a known hydrogen bond disrupter, effectively eluted the adsorbed Pt(IV). scispace.comresearchgate.net This indicates that for Pt(IV), covalent-like bond interactions and other non-electrostatic forces are more influential than charge-based attraction. scispace.com

Investigations into the Biological Activity of 4 Chlorophenyl Sulfoxide and Its Derivatives

Structure-Activity Relationship (SAR) Studies for Biological Function

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-Chlorophenyl sulfoxide (B87167), these studies have elucidated key structural features that determine their efficacy in various biological contexts.

For instance, in a series of synthesized 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives, the nature of the substituent on the sulfonamide nitrogen was found to influence their antiviral activity against Tobacco Mosaic Virus (TMV). nih.gov Specifically, derivatives 7b and 7i, which feature an ethyl group and a 3-chlorophenyl group respectively, showed notable anti-TMV activity, achieving inhibition rates of around 50%. nih.gov This suggests that both small alkyl groups and substituted aromatic rings can confer significant biological activity. nih.gov

In the context of antibacterial agents, SAR analysis of 4-chromanone (B43037) derivatives highlighted that hydrophobic substituents at the 2-position and hydrogen bond donor/acceptor groups at the 4-position are important for activity. acs.org Similarly, for chalcone (B49325) derivatives, 2',4'-dihydroxylation on the A ring and a lipophilic group on the B ring were identified as key pharmacophoric elements for antibacterial effects. acs.org

Research into N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide (B32628) derivatives as potential anticancer agents involved synthesizing a series with diverse electronic features on a phenyl ring to investigate SAR. One of the most potent compounds against Hela cervical cancer cells was derivative 8a, which has an ortho-chlorine on the phenyl ring. This indicates that the position and nature of substituents on the peripheral phenyl rings are critical determinants of cytotoxic activity.

Furthermore, studies on pyrimidoisoquinolinquinones as antibacterial agents involved modifying hydrophobicity and the chain length of functional groups. mdpi.com This systematic modification allowed for the establishment of structural requirements necessary for high antibacterial activity against various pathogens. mdpi.com

Enzymatic Interactions and Inhibition Mechanisms

The 4-chlorophenyl moiety is a common feature in many enzyme inhibitors. Its interactions with various enzymes, including acetylcholinesterase, urease, and Cytochrome P-450, have been extensively studied.

Acetylcholinesterase (AChE) is a key enzyme in the nervous system, and its inhibition is a primary strategy for treating Alzheimer's disease. nih.gov Several derivatives containing the 4-chlorophenyl group have been evaluated as AChE inhibitors.

For example, a series of O-Aromatic N,N-disubstituted (thio)carbamates were tested for their ability to inhibit AChE. mdpi.com Among them, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b) was identified as the most effective AChE inhibitor with an IC₅₀ value of 38.98 µM. mdpi.com In another study, 4-((4-Chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine (3c) was synthesized and evaluated, though other derivatives in its series showed higher potency. nih.gov For instance, the nitro-substituted analogue (3b) exhibited an IC₅₀ of 1.634 ± 0.066 μM against AChE. nih.gov

Pyridinium salts bearing a 4-chlorophenyl group also showed promise. jst.go.jp Compounds with a chlorine atom at the para position of the phenyl ring displayed better AChE inhibitory activity than their nonsubstituted counterparts. jst.go.jp For example, compound 2a, a chlorosubstituted derivative, had an IC₅₀ of 5.59 µM against electric eel AChE (eeAChE). jst.go.jp

Table 1: Acetylcholinesterase (AChE) Inhibition by 4-Chlorophenyl Derivatives

CompoundEnzyme SourceIC₅₀ (µM)Reference
O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (1b)Human38.98 mdpi.com
(11S)-11-(4-chlorophenyl)-12-[(E)-2-(4-chlorophenyl)ethenyl]tricyclo[6.3.1.02,7]dodeca-2,4,6,9-tetraene (6)Electric Eel17.5 researchgate.net
4-((4-Nitrophenyl)thio)-3-methyl-1-phenyl-1H-pyrazol-5-amine (3b)Electric Eel1.634 ± 0.066 nih.gov
4-[2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl]-1-(2-phenylethyl)pyridinium Bromide (2a)Electric Eel5.59 jst.go.jp
4-[2-(1-(4-Chlorophenyl)ethylidene)hydrazinyl]-1-(3-phenylpropyl)pyridinium Bromide (2b)Electric Eel0.74 jst.go.jp

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some pathogenic bacteria. nih.govekb.eg The inhibition of urease is a target for treating infections, particularly those caused by Helicobacter pylori. ekb.eg

Derivatives containing the 4-chlorophenyl group have shown significant urease inhibitory activity. For instance, 1-(4-chlorophenyl)-3-palmitoylthiourea is a potent inhibitor of jack bean urease. nih.gov In a series of ciprofloxacin-oxadiazole hybrids, the derivative containing a p-chloro substitution on the phenyl moiety (compound 5b) was the most potent urease inhibitor, with an IC₅₀ value higher than the standard inhibitor thiourea. ekb.eg

Another study on pyridylpiperazine-based carbodithioates found that attaching a chlorophenyl group at position 3 of the benzyl (B1604629) moiety (compound 7c) resulted in effective urease inhibition with an IC₅₀ of 10.80 ± 0.52 μM. frontiersin.org However, placing the same group at positions 2 or 4 decreased the inhibitory activity. frontiersin.org Research has also shown that replacing a 4-methoxyphenyl (B3050149) substituent with a chlorophenyl group can decrease urease inhibition activity. koreascience.kr

Table 2: Urease Inhibition by 4-Chlorophenyl Derivatives

CompoundIC₅₀ (µM)Standard (IC₅₀, µM)Reference
Ciprofloxacin-oxadiazole derivative (5b)67.8Thiourea (78.89) ekb.eg
4-((3-Chlorophenyl)carbamoyl)benzyl 4-(pyridin-2-yl)piperazine-1-carbodithioate (7c)10.80 ± 0.52Thiourea (23.00 ± 0.03) frontiersin.org
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivativesEvaluatedThiourea scielo.br

Cytochrome P-450 (CYP450) enzymes are a superfamily of monooxygenases involved in the metabolism of a wide variety of compounds, including drugs and xenobiotics. nih.govoup.com The interaction of 4-chlorophenyl derivatives with these enzymes often involves oxidation.

Studies on the enzymatic oxygenation of sulfides by hepatic microsomes from rabbits revealed that the oxidation of 4-(p-chlorophenyl)thiane occurred at the less hindered side, primarily yielding equatorial sulfoxides. oup.com Research using rat liver CYP450 enzymes also investigated chiral sulfoxidations. acs.org The oxidation of thioanisole (B89551) and other sulfides can be catalyzed by P450 peroxygenase, and mutations in the enzyme can improve the yield and enantioselectivity of the resulting sulfoxides. researchgate.net

Furthermore, 4-(4-chlorophenyl)imidazole has been identified as an inhibitor of CYP2B4 and CYP2B6. nih.gov The crystal structure of CYP2B6 in a complex with 4-(4-chlorophenyl)imidazole shows a closed, compact structure, providing insight into the conformational changes induced by ligand binding. nih.gov

NADH oxidases are enzymes that catalyze the oxidation of NADH. scirp.org The antitumor sulfonylurea LY181984, which is N-(4-methylphenylsulfonyl)-N'-(4-chlorophenyl)urea, has been shown to inhibit the NADH oxidase activity of HeLa plasma membranes. scirp.org

Additionally, a flavin-containing monooxygenase from Stenotrophomonas maltophilia has been characterized that can use NADH to catalyze the sulfoxidation of prochiral sulfides. researchgate.net This reaction was demonstrated by producing (R)-4-chlorophenyl methyl sulfoxide with high optical purity. researchgate.net In some biological systems, such as genetically obese and hyperglycemic rats, the production of superoxide (B77818) by NAD(P)H oxidase is increased. nih.gov The inhibition of specific cellular pathways, such as those involving PI3-kinase and Src kinases using inhibitors like 4-amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazole[3,4-d]pyrimidine (PP2), did not affect cardiac G6PD activity, which is a major source of NADPH for the oxidase. nih.gov

Interactions with Cytochrome P-450 Enzymes

Anticancer Research

Derivatives containing the 4-chlorophenyl group have been the focus of extensive anticancer research due to their cytotoxic effects on various cancer cell lines.

For example, 4-(4-chlorophenyl)thiosemicarbazides have demonstrated significant anticancer activity against MCF-7 breast cancer cells. mdpi.com A series of N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide derivatives were synthesized and tested against cervical (Hela), lung (A549), and glioblastoma (U87) cancer cell lines. Compound 8a, with an ortho-chlorine substituent, was the most active against Hela cells, with an IC₅₀ of 1.3 ± 0.14 µM.

In another study, N-(4-chlorophenyl)-γ-amino acid derivatives were evaluated for their anticancer activity on A549 non-small cell lung cancer cells. ktu.edu The most promising compound, 7g, which bears a 3,4-dichlorophenyl moiety, had an IC₅₀ of 38.38 µM and was found to induce mitochondrial injury. ktu.edu

Furthermore, a series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their anticancer activity against glioblastoma cells. nih.gov Compound 4j from this series showed promising glioma growth inhibitory properties. nih.gov

Table 3: Anticancer Activity of 4-Chlorophenyl Derivatives

Compound/Derivative SeriesCancer Cell LineActivity (IC₅₀, µM)Reference
4-(4-chlorophenyl)thiosemicarbazidesMCF-7 (Breast)Significant Activity mdpi.com
N-(4-(4-Chlorophenyl)thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide (8a)Hela (Cervical)1.3 ± 0.14
N-(4-(4-Chlorophenyl)thiazol-2-yl) acetamide derivativesU87 (Glioblastoma)Some more cytotoxic than doxorubicin
N-(4-chlorophenyl)-γ-amino acid derivative (7g)A549 (Non-Small Cell Lung)38.38 ktu.edu
N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazole (4j)GL261 (Glioma)Potent antiproliferative activity nih.gov

In Vitro Cytotoxicity and Apoptosis Induction

Derivatives incorporating the 4-chlorophenyl moiety have demonstrated significant cytotoxic effects against a variety of human cancer cell lines. Research has shown that the inclusion of this chemical group can enhance a molecule's potency, leading to promising inhibitory concentration (IC₅₀) values.

For instance, a Schiff's base derivative containing a 4-chlorophenyl group, identified as compound 10, exhibited noteworthy cytotoxicity with IC₅₀ values of 11.18 μM, 17.90 μM, and 10.69 μM against MCF-7 (breast cancer), HCT-116 (colon cancer), and HePG-2 (liver cancer) cell lines, respectively. mdpi.com Similarly, quinazolinone-1,3,4-oxadiazole conjugates with a 4-chlorophenyl group showed cytotoxic activity; one such compound (6a) was particularly effective against the HeLa (cervical cancer) cell line at concentrations of 10 and 100 μM. nih.gov Further studies on polycarbo-substituted 4-(arylamino)quinazolines revealed that combining a 2-(4-chlorophenyl) group with an 8-bromo substituent resulted in the highest cytotoxicity against MCF-7 and HeLa cells. mdpi.com Sulfonylurea podophyllotoxin (B1678966) derivatives featuring a 4-chlorophenyl group also displayed superior cytotoxic activity compared to the clinical anticancer drug etoposide, retaining significant potency against the drug-resistant KBvin cell line. nih.gov

The mechanism often underlying this cytotoxicity is the induction of apoptosis, or programmed cell death. A pyrano[3,2-c] pyridine (B92270) derivative with a 4-chlorophenyl substituent (4-CP.P) was identified as a potent inducer of apoptosis in MCF-7 cells, with an IC₅₀ value of 60±4.0 μM after 24 hours of exposure. ptbioch.edu.pl Further investigation showed that this compound prompted cell cycle arrest in the sub-G1 phase, with the apoptotic cell population increasing to 74% after 72 hours of treatment. ptbioch.edu.pl This was confirmed by Annexin V/PI double staining, which demonstrated a time-dependent increase in apoptotic cells. ptbioch.edu.pl Other derivatives, such as those of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) containing a 4-chlorophenyl group, have also been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines, including melanoma. uctm.eduresearchgate.net

Table 1: In Vitro Cytotoxicity of Selected 4-Chlorophenyl Derivatives

Compound Class Cell Line IC₅₀ Value (µM) Source
Schiff's Base (compound 10) MCF-7 11.18 mdpi.com
Schiff's Base (compound 10) HCT-116 17.90 mdpi.com
Schiff's Base (compound 10) HePG-2 10.69 mdpi.com
Pyrano[3,2-c] pyridine (4-CP.P) MCF-7 60 ptbioch.edu.pl
N-(4-chlorophenyl)-γ-amino acid (7g) A549 38.38 ktu.edu
N-(4-chlorophenyl)-γ-amino acid (8i) A549 39.6 ktu.edu
Sulfonylurea podophyllotoxin (14c) A549 1.41 nih.gov
Sulfonylurea podophyllotoxin (14c) KBvin 1.76 nih.gov
1,3,4-Oxadiazole (OX1) MCF-7 32.24 uctm.edu

Mechanistic Pathways of Antitumor Activity (e.g., Oxidative Stress, Lipid Metabolism)

The antitumor effects of 4-chlorophenyl derivatives are often mediated through specific biochemical pathways, primarily the induction of oxidative stress and the disruption of lipid metabolism.

Oxidative Stress Cancer cells inherently exhibit higher levels of reactive oxygen species (ROS) compared to normal cells due to oncogenic signaling and altered metabolism. nih.gov This elevated basal oxidative stress makes them more susceptible to agents that further increase ROS levels, pushing them past a cytotoxic threshold. nih.govnih.gov Certain 4-chlorophenyl derivatives exploit this vulnerability. For example, N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) acetamide derivatives have been shown to generate ROS, which in turn induces apoptosis and promotes anticancer activity. Similarly, a small molecule inhibitor, LCS3 (N-(4-chlorophenyl)-5-nitrofuran-2-carboxamide), selectively induces lethality in lung cancer cells by eliciting a cellular response to oxidative stress. nih.gov This disruption of redox homeostasis, particularly targeting the glutathione (B108866) and thioredoxin systems, proves to be an effective therapeutic strategy. nih.gov Other studies have shown that N-(4-chlorophenyl)-γ-amino acid derivatives suppress oxidative phosphorylation and ATP synthesis in a structure-dependent manner, leading to cell death. ktu.edu

Lipid Metabolism Cancer cells undergo significant metabolic reprogramming, including the deregulation of lipid metabolism, to support their rapid proliferation and survival. nih.govmdpi.com This involves increased fatty acid synthesis, uptake, and storage in lipid droplets. mdpi.com This altered metabolic state presents a unique target for anticancer therapies. The interactions between cancer cells and adipocytes in the tumor microenvironment can provide lipids as an energy source for tumor progression. frontiersin.org Targeting key enzymes in lipid metabolism can make cancer cells more susceptible to chemotherapy. mdpi.com While direct studies linking 4-Chlorophenyl sulfoxide specifically to lipid metabolism are emerging, the principle of targeting this pathway is well-established for various cancer therapies. nih.govnih.gov The disruption of lipid homeostasis can affect cell membrane integrity, signaling, and energy production, ultimately contributing to the cytotoxic effects observed with many anticancer compounds. mdpi.com

Specific Target Modulation (e.g., EGFR Inhibition)

A key mechanism for the antitumor activity of some 4-chlorophenyl derivatives is the direct inhibition of specific molecular targets crucial for cancer cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane tyrosine kinase that, when overexpressed or mutated, plays a vital role in signaling pathways that regulate cellular growth and survival in many cancers. jst.go.jp

Several classes of compounds containing the 4-chlorophenyl moiety have been designed as ATP-competitive EGFR inhibitors. jst.go.jpfrontiersin.org A Schiff's base derivative (compound 10) incorporating a 4-chlorophenyl group showed an IC₅₀ value of 0.67 µM against EGFR. mdpi.com Another series, based on a pyridothienopyrimidine scaffold, also demonstrated EGFR inhibitory activity. jst.go.jp Specifically, compound 5a from this series exhibited potent and selective inhibition of EGFR with an IC₅₀ value of 36.7 nM. jst.go.jp Molecular docking studies of pyrimidine-tethered compounds have supported the importance of the propenone moiety for creating key hydrogen bonds within the ATP binding site of EGFR. mdpi.com

Table 2: EGFR Inhibitory Activity of Selected 4-Chlorophenyl Derivatives

Compound Class Compound ID Target IC₅₀ Value Source
Schiff's Base 10 EGFR 0.67 µM mdpi.com
Schiff's Base 10 HER2 0.71 µM mdpi.com
Pyridothienopyrimidine 5a EGFR 36.7 nM jst.go.jp
Pyridothienopyrimidine 4b EGFR 70% inhibition at 10 µM jst.go.jp
Pyrazolopyrimidine 15 EGFR Not specified rsc.org
Quinazoline 7i EGFR Not specified frontiersin.org

Antimicrobial Efficacy

Antibacterial Activity Spectrum and Mechanisms

Derivatives of this compound have demonstrated notable antibacterial properties against a range of both Gram-positive and Gram-negative bacteria. The specific spectrum of activity often depends on the core heterocyclic scaffold to which the 4-chlorophenyl group is attached.

For example, a series of 4-[(4-chlorophenyl)sulfonyl]benzoic acid derivatives were found to be most active against Gram-positive strains. mdpi.com One compound from this series showed moderate activity against Staphylococcus aureus and Bacillus subtilis with a Minimum Inhibitory Concentration (MIC) of 125 µg/mL. mdpi.com Another study on 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole derivatives reported moderate to strong activity against Salmonella typhi and Bacillus subtilis. scielo.br

Thiazole-containing derivatives have also been explored. A series of 3-[4-(4-chlorophenyl)thiazol-2-yl]-2-(substituted)thiazolidin-4-ones showed promising results, with one compound (4a) being active against B. subtilis, E. coli, and S. aureus. researchgate.net The mechanism of action for some sulfone derivatives containing a 1,3,4-oxadiazole moiety has been investigated, revealing that they can inhibit the production of extracellular polysaccharide (EPS) in bacteria like Xanthomonas oryzae pv. oryzae, thereby reducing their pathogenicity. nih.gov

Table 3: Antibacterial Activity of Selected 4-Chlorophenyl Derivatives

Compound Class Bacterial Strain Activity (MIC or Inhibition Zone) Source
4-[(4-chlorophenyl)sulfonyl]benzoic acid deriv. Staphylococcus aureus ATCC 6538 125 µg/mL mdpi.com
4-[(4-chlorophenyl)sulfonyl]benzoic acid deriv. Bacillus subtilis ATCC 6683 125 µg/mL mdpi.com
4-[(4-chlorophenyl)sulfonyl]benzoic acid deriv. Enterococcus faecium E5 10 mm inhibition zone mdpi.com
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} deriv. Salmonella typhi Moderate to Strong Activity scielo.br
5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl} deriv. Bacillus subtilis Moderate to Strong Activity scielo.br
3-[4-(4-chlorophenyl)thiazol-2-yl]thiazolidinone (4a) Bacillus subtilis Promising Activity researchgate.net
3-[4-(4-chlorophenyl)thiazol-2-yl]thiazolidinone (4a) Escherichia coli Promising Activity researchgate.net
Pyrrole-2-carbohydrazide (5f) Pseudomonas aeruginosa 0.078 mg/mL mdpi.com
Pyrrole-2-carbohydrazide (5f) Klebsiella pneumoniae 0.078 mg/mL mdpi.com

Antifungal Properties

The 4-chlorophenyl structural motif is also present in various compounds exhibiting antifungal properties against pathogenic fungi. Aryl sulfones are known to possess strong antifungal activity, and derivatives containing a 4-chlorophenyl group have been evaluated against clinically relevant fungal strains. mdpi.com

Studies on novel aryl sulfone analogs revealed activity against several Candida species, including fluconazole-resistant strains, and Aspergillus species. mdpi.com For instance, a 1,3-oxazole derivative containing a 4-[(4-chlorophenyl)sulfonyl]phenyl moiety was active against Candida albicans. mdpi.com Another study found that a series of 1-[[4-(4-bromophenyl)-5-(2-furyl)-4H-1,2,4-triazole-3-yl]mercaptoacetyl]-4-alkyl/aryl-3-thiosemicarbazides, including a 4-chlorophenyl substituted compound (10), showed activity against Microsporum gypseum, Trichophyton mentagrophytes, and Candida albicans with MIC values ranging from 4-8 μg/mL. tandfonline.com Pyrrole-based compounds with a 4-chlorophenyl group have also shown potent activity against Aspergillus fumigatus. mdpi.com

Table 4: Antifungal Activity of Selected 4-Chlorophenyl Derivatives

Compound Class Fungal Strain Activity (MIC) Source
1,3-Oxazole sulfonyl deriv. Candida albicans 393 8 mm inhibition zone mdpi.com
3-[4-(4-chlorophenyl)thiazol-2-yl]thiazolidinone Aspergillus Niger Promising Activity researchgate.net
Aryl Sulfone Pyrazole deriv. (12a) Aspergillus fumigatus 13-fold more active than fluconazole mdpi.com
Pyrrole-2-carbohydrazide (5h, 5i, 5j) Aspergillus fumigatus 0.039 mg/mL mdpi.com
Thiosemicarbazide (10) Microsporum gypseum 4-8 µg/mL tandfonline.com
Thiosemicarbazide (10) Trichophyton mentagrophytes 4-8 µg/mL tandfonline.com
Thiosemicarbazide (10) Candida albicans ATCC 10231 4-8 µg/mL tandfonline.com

Antitubercular Activity

The development of new agents to combat Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis, is a global health priority. Several derivatives containing the 4-chlorophenyl group have been synthesized and evaluated for their potential as antitubercular drugs. nih.gov

A notable example is 9-(4-Chlorophenyl)-9H–xanthene-3,6-diol, which demonstrated an MIC of 0.31 μg/ml against the active MTB H37Ra strain. oatext.com This compound also showed 67% inhibition of the dormant form of MTB H37Ra, which was superior to the standard drug Rifampicin under the same conditions. oatext.com Other scaffolds, such as pyrazoles and 1,3,4-oxadiazoles, have also yielded potent antitubercular agents when substituted with a 4-chlorophenyl group. nih.govresearchgate.net A series of N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-(nitroheteroaryl)carboxamides were tested against virulent and non-virulent MTB strains, with some compounds showing significant activity. researchgate.net Additionally, hydrazide derivatives bearing a 6-(4-chlorophenyl)imidazo[2,1-b]thiazole moiety have been identified as a promising class for developing new anti-tubercular agents. turkjps.org Dihydroquinazolinone derivatives with di-substituted aryl moieties, including halogens, at the 2-position showed an MIC of 2 µg/mL against the MTB H37Rv strain. nih.gov

Table 5: Antitubercular Activity of Selected 4-Chlorophenyl Derivatives

Compound Class M. tuberculosis Strain Activity (MIC or % Inhibition) Source
Xanthene deriv. H37Ra (active) MIC: 0.31 µg/mL oatext.com
Xanthene deriv. H37Ra (dormant) 67% inhibition at 30 µg/mL oatext.com
Dihydroquinazolinone (3l, 3m) H37Rv MIC: 2 µg/mL nih.gov
Imidazo[2,1-b]thiazole hydrazide (3j) H37Rv IC₅₀: 6.16 µg/mL turkjps.org
1,3,4-Oxadiazole carboxamide (1b, 1d, 1e) H37Rv MIC: 15.6 µg/mL researchgate.net

Anti-inflammatory Properties

Derivatives incorporating the 4-chlorophenyl group have demonstrated notable anti-inflammatory effects across various experimental models. The presence of this electron-withdrawing group on a phenyl ring is often associated with potent activity. nih.govtandfonline.comtandfonline.com

One study synthesized a series of N-substituted-4-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)benzamides. The derivative bearing a 4-chlorophenyl group exhibited significant in vitro anti-inflammatory activity (82.35 ± 4.04% inhibition) comparable to the standard drug diclofenac (B195802) sodium (84.13 ± 1.63% inhibition). nih.govtandfonline.com This compound also showed potent inhibitory activity against p38α MAP kinase with an IC₅₀ value of 0.032 µM. nih.govtandfonline.com The substitution with a 4-chlorophenyl group was found to be more effective than substitutions with 4-methoxyphenyl, 4-methylphenyl, or 4-fluorophenyl groups, suggesting that the electronic properties of the chloro group are crucial for activity. nih.govtandfonline.com

In another series of novel quinazoline-4(3H)-one-2-carbothioamide derivatives, the compound featuring a 4-chlorophenyl substituent (compound 8d) displayed potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-activated macrophage cells, with an IC₅₀ value of 2.99 μM. rsc.org This was significantly more potent than the standard drug dexamethasone (B1670325) (IC₅₀ = 14.20 μM). rsc.org

Furthermore, a study on 1,4,5,6-tetrahydropyrimidine-2-carboxamides identified N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamide as a top performer in a carrageenan-induced paw edema model in rats, causing a 46.7% suppression of the inflammatory response. tbzmed.ac.ir Similarly, research on thiophene (B33073) derivatives identified N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide (compound 5b) as a selective COX-2 inhibitor with an IC₅₀ of 5.45 μM and a reasonable 5-LOX inhibitory activity (IC₅₀ = 4.33 μM). bohrium.com

Table 1: Anti-inflammatory Activity of Selected 4-Chlorophenyl Derivatives

Compound NameAssay TypeResultReference
N-substituted pyrazolo[3,4-d]pyrimidine with 4-chlorophenyl groupIn vitro anti-inflammatory activity82.35 ± 4.04% inhibition nih.govtandfonline.com
Quinazolinone derivative with 4-chlorophenyl substituent (8d)Nitric Oxide (NO) inhibition in RAW 264.7 cellsIC₅₀ = 2.99 μM rsc.org
N-(4-chlorophenyl)-1,4,5,6-tetrahydropyrimidine-2-carboxamideCarrageenan-induced rat paw edema46.7% inhibition tbzmed.ac.ir
Thiophene derivative with 4-chlorophenyl group (5b)COX-2 InhibitionIC₅₀ = 5.45 μM bohrium.com
Thiophene derivative with 4-chlorophenyl group (5b)5-LOX InhibitionIC₅₀ = 4.33 μM bohrium.com

In Silico Biological Evaluation

Computational methods are integral to modern drug discovery, providing insights into how potential drug candidates interact with biological targets and predicting their pharmacokinetic profiles.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at the atomic level.

For derivatives containing the 4-chlorophenyl group, docking studies have been instrumental in elucidating their mechanism of action. In a study of quinazolinone derivatives, computational modeling revealed that compounds with a 4-chlorophenyl substituent are potent inhibitors of Toll-like receptor 4 (TLR4) signaling. rsc.org The binding is facilitated by hydrophobic interactions and stabilized by hydrogen bonds. rsc.org

Similarly, docking studies of 1,4,5,6-tetrahydropyrimidine-2-carboxamides with COX-1 and COX-2 enzymes showed a good correlation with experimental anti-inflammatory data. tbzmed.ac.ir The N-(4-chlorophenyl) derivative was identified as having a favorable binding mode within the active site of the COX-2 enzyme. tbzmed.ac.irnih.gov

In the investigation of thiazole (B1198619) derivatives, chalcone compounds bearing a 4-chlorophenyl group were docked against the DprE1 enzyme, a target for tuberculosis. The binding affinities ranged from -7.047 to -9.353 kcal/mol, indicating strong potential interactions. researchgate.net For a series of 1,3,4-oxadiazole derivatives designed as potential EGFR inhibitors, docking studies showed that several compounds with the 4-chlorophenyl moiety formed two to three conventional hydrogen bonds with the EGFR enzyme, suggesting a strong binding affinity. neliti.com

Table 2: Molecular Docking Results for Selected 4-Chlorophenyl Derivatives

Compound ClassProtein TargetKey FindingsReference
Quinazolinone derivativesTLR4Potent inhibition via hydrophobic interactions and H-bonds. rsc.org
1,4,5,6-Tetrahydropyrimidine-2-carboxamidesCOX-1 and COX-2Good correlation between docking scores and in vivo activity. tbzmed.ac.ir
Thiazole derivativesDprE1 EnzymeBinding affinities ranged from -7.047 to -9.353 kcal/mol. researchgate.net
1,3,4-Oxadiazole derivativesEGFR EnzymeFormation of 2-3 conventional hydrogen bonds with the target. neliti.com
Thiophene derivative (5b)COX-2 and 5-LOXBinding mode similar to celecoxib (B62257) (COX-2) and NDGA (5-LOX). bohrium.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are crucial for evaluating the drug-like properties of new chemical entities. These predictions help to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process, reducing the likelihood of late-stage failures. biointerfaceresearch.com

Several studies on derivatives containing the 4-chlorophenyl group have included ADME and drug-likeness predictions. For a series of 1,3,4-oxadiazole derivatives, an in silico screening was performed to assess Lipinski's rule of five, Veber's rule, and other drug-likeness properties. neliti.com A number of the designed compounds were found to possess favorable drug-like characteristics, making them suitable for further development. neliti.comsciencescholar.us

In another study, ADME parameters were predicted for chalcone derivatives containing a 4-chlorophenyl-1,3-thiazole moiety using the QikProp module of Schrödinger software. The results indicated that these compounds exhibited good pharmacological and oral absorption properties. researchgate.net Similarly, the ADMET profiles for potent anti-inflammatory quinazolinone derivatives were predicted, and the lead compounds were found to meet the criteria for drug-like properties. rsc.org For biphenyl (B1667301) pyrazoline derivatives, in silico ADME prediction using the SwissADME online tool suggested that the molecules could be considered orally active drug candidates based on their physicochemical properties. biointerfaceresearch.com

Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties

Compound ClassPrediction Tool/MethodKey FindingsReference
1,3,4-Oxadiazole derivativesIn silico ADMET screeningSeveral compounds possessed good drug-likeness properties. neliti.comsciencescholar.us
Thiazole-chalcone derivativesQikProp (Schrödinger)Predicted to have good pharmacological and oral absorption properties. researchgate.net
Quinazolinone derivativesADMET profile predictionLead compounds met the criteria for drug-like properties. rsc.org
Biphenyl pyrazoline derivativesSwissADMEConsidered potential orally active drug candidates. biointerfaceresearch.com
Phenyl carbamothioyl benzamide (B126) (PCTB) derivativespKCSM program4-Cl-PCTB identified as a potential candidate with no predicted toxicity. jonuns.com

Molecular Docking Simulations for Ligand-Receptor Interactions

Metabolomic Profiling in Biological Systems

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. It provides a real-time snapshot of the physiological state of a biological system. arome-science.com In drug development, metabolomics is a powerful tool for understanding a drug's mechanism of action, identifying biomarkers for efficacy and toxicity, and analyzing drug metabolism. creative-proteomics.comnih.gov

The general workflow in metabolomics involves experimental design, sample preparation, data acquisition using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, and subsequent data analysis and biological interpretation. nih.gov When a biological system is exposed to a drug candidate, such as a derivative of this compound, changes in the concentrations of endogenous metabolites can be quantified. creative-proteomics.com This metabolic profile can reveal which biochemical pathways are affected by the compound. arome-science.com

For instance, in vitro systems like hepatocytes or liver microsomes are often used to study the metabolic stability of drug candidates and identify major metabolic pathways. sygnaturediscovery.com By analyzing the metabolites formed, researchers can understand how the drug is processed in the body, which is crucial for predicting its clearance and potential for drug-drug interactions. sygnaturediscovery.comlaboratoriosrubio.com This approach allows for the identification of active or toxic metabolites, providing a more complete picture of the compound's biological effects. nih.govlaboratoriosrubio.com While specific metabolomic data for this compound is not detailed in the reviewed literature, the application of these standard metabolomic techniques would be the definitive method to elucidate its metabolic fate and systemic effects.

Environmental Behavior and Toxicological Aspects of 4 Chlorophenyl Sulfoxide

Degradation Pathways in Environmental Systems

The persistence of 4-Chlorophenyl sulfoxide (B87167) in the environment is largely determined by its susceptibility to breakdown through oxidative and light-induced processes.

The oxidation of organosulfur compounds is a significant pathway for their environmental degradation. researchgate.netnih.gov The sulfur atom in a thioether, such as a sulfide (B99878), is susceptible to oxidation, which commonly leads to the formation of the corresponding sulfoxide. researchgate.netresearchgate.net This process can be initiated by various oxidizing agents found in the environment. researchgate.net Further oxidation of the sulfoxide can occur, converting it into the corresponding sulfone (-SO2). uomus.edu.iq This conversion from sulfide to sulfoxide is a known transformation, for instance, mouse liver microsomes are capable of converting p-chlorophenyl methyl sulfide into its sulfoxide form. dtic.mil The oxidation of sulfides to sulfoxides can be achieved with high efficiency under mild, aerobic conditions, indicating its potential as a significant environmental degradation route. mdpi.com

Photodegradation, or the breakdown of compounds by light, is another key environmental process. Studies have shown that compounds with chlorinated aromatic structures can undergo photodegradation. nih.govuc.pt Specifically, research has demonstrated the successful photocatalytic oxidation of (4-chlorophenyl) sulfide to 4-chlorophenyl sulfoxide when exposed to solar light. researchgate.net While detailed studies on the direct photodegradation of this compound are limited, the photolability of structurally similar compounds suggests it is a plausible degradation pathway. For example, fenofibrate, which also contains a 4-chlorophenyl group, has been shown to be photolabile under both aerobic and anaerobic conditions. researchgate.net

Oxidative Degradation Processes

Biotransformation and Metabolism in Organisms

Once in an organism, this compound can be involved in complex metabolic pathways, including its formation from precursor pesticides and its interconversion with other oxidation states of sulfur.

This compound is a known metabolite of the organophosphorus insecticide and acaricide, carbophenothion (B1668428) (also known as Trithion). wikipedia.orgnih.gov One of the primary routes of carbophenothion degradation in rats is sulfoxidation, which results in the formation of its sulfoxide and sulfone metabolites. wikipedia.org This metabolic process is considered a detoxification pathway, as the resulting metabolites are considerably less toxic than the parent compound. wikipedia.org Further biotransformation of these products can lead to the formation of 4-chlorobenzenesulphinic acid and 4-chlorobenzenesulphonic acid. wikipedia.org

Similarly, studies on other pesticides containing a 4-chlorophenyl thioether moiety show a comparable metabolic fate. For instance, the experimental insecticide O-ethyl-S-4-chlorophenyl ethanephosphonodithioate undergoes biotransformation in both rats and corn plants, involving cleavage of the thioaryl group to form 4-chlorothiophenol, which is then subject to S-methylation and subsequent sulfoxidation to form sulfoxides and sulfones. semanticscholar.org

The conversion of sulfoxides to sulfones is a recognized metabolic process in biological systems. nih.govuomus.edu.iq In vivo studies have demonstrated that sulfoxides can act as prodrugs, being metabolized into their corresponding sulfones. nih.gov One such study found that an aminopyrazine sulfoxide was rapidly converted to the corresponding sulfone, which had a longer biological half-life. nih.gov This suggests that the sulfone metabolite may be more persistent within the organism. nih.gov The oxidation of a sulfoxide to a sulfone is a potential secondary degradation step that can compete with other metabolic pathways. nih.gov This interconversion is a critical aspect of the compound's toxicokinetics, as the sulfone may possess different biological activity and persistence compared to the sulfoxide.

Metabolite Formation (e.g., from Carbophenothion)

Biomagnification and Environmental Distribution Studies

Biomagnification is the process by which the concentration of a substance increases in organisms at successively higher levels in a food chain. While direct biomagnification studies on this compound are not widely available, research on its closely related and more stable metabolite, bis(4-chlorophenyl) sulfone (BCPS), provides significant insight into its potential environmental behavior. The interconversion of sulfoxides to the more persistent sulfones in organisms makes the fate of BCPS particularly relevant. nih.gov

Studies have shown that BCPS is biomagnified in marine ecosystems. For example, concentrations of BCPS in the bird guillemot were found to be significantly higher than in its prey, the herring. This indicates that the compound accumulates up the food chain. The persistence of sulfone metabolites has been noted to be greater than their parent compounds in some species.

Table 1: Biomagnification of Bis(4-chlorophenyl) sulfone (BCPS) in a Marine Food Chain

OrganismTrophic LevelBCPS Concentration (ng/g fat)Source
HerringPrey (Fish)30
Grey SealPredator (Mammal)60
GuillemotTop Predator (Bird)2000

Assessment of Environmental Persistence and Fate

Specific experimental data on the environmental degradation and fate of this compound (Bis(4-chlorophenyl) sulfoxide) are not extensively documented in publicly available literature. However, its environmental behavior can be inferred from its chemical structure and classification as an organochlorine compound.

Organochlorine pesticides are a class of synthetic chemicals recognized for their environmental persistence. nih.govijcrt.org These compounds are generally characterized by low polarity, limited solubility in water, and high solubility in lipids, which contributes to their tendency to bioaccumulate in the fatty tissues of living organisms. nih.gov The chemical stability of organochlorines means they degrade very slowly in the environment. analytichem.com The persistence of compounds in this class can vary, with some having environmental half-lives of up to 10–15 years. nih.gov For instance, the well-known organochlorine pesticide dichlorodiphenyltrichloroethane (DDT) has a half-life ranging from 2 to 15 years. nih.gov

Organochlorine pesticides can enter ecosystems through various channels, including agricultural application, disposal in landfills, and industrial discharge. nih.govijcrt.org Due to their stability and volatility, they can adhere to soil and air particles, leading to widespread environmental distribution and chronic exposure risks for wildlife and humans. nih.govijcrt.org While specific hydrolysis data for Bis(4-chlorophenyl) sulfoxide is not available, related compounds such as sulfite (B76179) esters are known to undergo hydrolysis. vulcanchem.com Given these characteristics, this compound is expected to be a persistent organic pollutant that remains in the environment for long periods with a potential for bioaccumulation. nih.govnih.gov

Toxicological Research (Mechanistic Focus)

Toxicological research increasingly utilizes in vitro (cell-based) assays to investigate the potential mechanisms of chemical toxicity. These methods allow for the screening of compounds to identify specific biological and cellular disruptions, such as cytotoxicity or genotoxicity, in a controlled laboratory setting. libretexts.org

Detailed in vitro cytotoxicity studies, such as those determining the half-maximal inhibitory concentration (IC50) in various cell lines, for this compound are not readily found in the available scientific literature. Common cellular assays, like the MTT assay, are frequently used to assess cell viability by measuring the metabolic activity of cells after exposure to a chemical. libretexts.orgdiva-portal.org In this method, a reduction in metabolic activity, quantified by a colorimetric change, indicates cytotoxicity. libretexts.org

While direct data for this compound is lacking, genetic toxicology studies have been conducted on the closely related compound p,p'-dichlorodiphenyl sulfone . These in vitro studies provide insight into the potential genotoxicity of structurally similar chemicals. The findings from these assays showed no evidence of mutagenic or clastogenic activity in bacterial or mammalian cell systems. nih.gov However, it is important to note that in vivo testing of the sulfone in mice did yield positive results for genotoxicity. nih.gov

The table below summarizes the in vitro genetic toxicology findings for p,p'-dichlorodiphenyl sulfone. nih.gov

Table 1: In Vitro Genetic Toxicology Profile of p,p'-Dichlorodiphenyl Sulfone

Test System Endpoint Assessed Result Citation
Salmonella typhimurium Gene Mutation Negative nih.gov
Cultured Chinese Hamster Ovary (CHO) Cells Chromosomal Aberrations Negative nih.gov

Table 2: List of Chemical Compounds

Compound Name
This compound
Bis(4-chlorophenyl) sulfoxide
p,p'-Dichlorodiphenyl sulfone

Advanced Research on Derivatives and Analogs of 4 Chlorophenyl Sulfoxide

Synthesis and Characterization of Novel Derivatives Containing 4-Chlorophenyl Moieties

The synthesis of novel derivatives incorporating the 4-chlorophenyl group attached to a sulfoxide (B87167) or a related heterocyclic scaffold is a significant area of chemical research. One notable example involves the creation of phenyloxadiazole sulfoxide derivatives.

A series of 2-((benzyl)sulfinyl)-5-phenyl-1,3,4-oxadiazole derivatives has been synthesized, including a compound featuring a 4-chlorobenzyl group. The synthesis of 2-((4-chlorobenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole was achieved in high yield (81%). mdpi.com The structure of this and other related derivatives was confirmed using various spectroscopic methods, providing detailed insight into their chemical composition. mdpi.com

The characterization data for this novel derivative are summarized below:

Compound NameYieldSpectroscopic Data
2-((4-chlorobenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole 81%¹H NMR (600 MHz, CDCl₃) δ: 8.05–8.03 (m, 2H, Ph-H), 7.57 (dt, J = 41.7, 7.4 Hz, 3H, Ph-H), 7.35–7.31 (m, 2H, Ph-H), 7.26 (d, J = 8.5 Hz, 2H, Ph-H), 4.72–4.50 (m, 2H, CH₂).¹³C NMR (151 MHz, CDCl₃) δ: 167.31(C=N), 165.16(C=N), 135.61(Ph-C), 132.91(Ph-C), 131.74(Ph-C, 2C), 129.37(Ph-C, 2C), 129.30(Ph-C, 2C), 127.45(Ph-C, 2C), 126.37(Ph-C), 122.47(Ph-C), 59.49(CH₂).ESI-HRMS: calcd. for C₁₅H₁₁ClN₂O₂S [M + Na]⁺, 341.0122; found, 341.0099. mdpi.com

Other research has focused on synthesizing different heterocyclic systems containing the 4-chlorophenyl moiety, such as 1,3,4-oxadiazole (B1194373) substituted acetamides and thiazolidinones, which serve as precursors or analogs for further study. pensoft.net For instance, 2-Chloro-N-(5-(4-chlorophenyl)- Current time information in Bangalore, IN.researcher.liferesearcher.lifeoxadiazol-2-yl)-acetamide was synthesized as an intermediate for more complex molecules. pensoft.net

Modulation of Biological Activity Through Structural Modifications

Structural modifications to the 4-chlorophenyl sulfoxide framework are a key strategy for modulating biological activity. Research has shown that even subtle changes to the molecular structure can significantly impact a compound's efficacy and mode of action.

In a study on phenyloxadiazole sulfoxide derivatives, their potential as inhibitors of Pseudomonas aeruginosa biofilm formation was evaluated. mdpi.comnih.gov The results indicated that the presence and position of substituents on the phenyl rings are critical for activity. The derivative 2-((4-chlorobenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole (compound 5b in the study) was identified as a potent biofilm inhibitor. mdpi.comresearcher.lifenih.gov This compound was found to reduce the production of virulence factors regulated by the quorum sensing (QS) system in P. aeruginosa. mdpi.com

The biological activity of these derivatives was quantified, and a preliminary structure-activity relationship (SAR) was established.

CompoundBiofilm Inhibition (%) at 200 µg/mL
2-(benzylsulfinyl)-5-phenyl-1,3,4-oxadiazole45.35 ± 3.45
2-((4-chlorobenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole 78.56 ± 2.56
2-((4-methylbenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole61.45 ± 2.68
2-((4-methoxybenzyl) sulfinyl)-5-phenyl-1,3,4-oxadiazole55.43 ± 3.21

The data show that the introduction of a chlorine atom at the para-position of the benzyl (B1604629) ring significantly enhances the biofilm inhibitory activity compared to the unsubstituted analog. mdpi.com Molecular docking studies suggest that the 4-chlorophenyl moiety contributes to binding interactions with the LasR receptor protein, a key component of the QS system. mdpi.com This highlights how structural modifications can be used to optimize the biological function of these compounds.

Conformational Analysis of Complex this compound Derivatives

The three-dimensional structure and conformational preferences of sulfoxide derivatives are crucial for their interaction with biological targets. Advanced analytical techniques, including X-ray crystallography and computational modeling, are employed to elucidate these structural features.

Research on the conformational analysis of acyclic α-fluoro sulfoxides provides insight into the forces that govern their structures. nih.gov While not involving a 4-chlorophenyl group directly, this work demonstrates the principles applicable to complex sulfoxides. In the solid state, the conformations of these molecules are influenced by hyperconjugative effects, such as the anomeric effect, where the carbon-fluorine bond aligns anti-periplanar to the non-bonding electron lone pair on the sulfur atom. nih.gov

A direct comparison between non-fluorinated sulfoxides and their α-fluorinated counterparts reveals that the introduction of fluorine has a significant impact on the molecule's preferred conformation. nih.gov For instance, crystallographic analysis of benzyl substituted sulfoxides shows that fluorination alters the torsional angles and the alignment of the substituents. nih.gov Computational studies using Density Functional Theory (DFT) are often used to predict the lowest energy conformers in different solvents, though discrepancies between computed solution-phase structures and observed solid-state structures can occur, highlighting the complex interplay of electronic and steric effects. nih.gov This type of analysis is essential for designing derivatives with specific spatial arrangements to enhance biological activity.

Comparative Studies with Analogous Sulfur Compounds (e.g., Sulfones, Sulfides)

Comparing the properties of 4-chlorophenyl sulfoxides with their corresponding sulfides and sulfones is critical for understanding the role of the sulfur oxidation state in determining biological activity. The sulfide (B99878), sulfoxide, and sulfone moieties can have vastly different electronic properties and spatial requirements, which in turn affects their function. nih.govresearchgate.net

One study synthesized a diaryl sulfide, sulfoxide, and sulfone that were structurally analogous to the potent antitumor agent combretastatin (B1194345) A-4. nih.gov The two aromatic rings in these compounds were comparable to those in combretastatin A-4, but they were linked by S, S=O, and SO₂ groups, respectively. The study evaluated their effects on cell growth and tubulin polymerization. The results were striking: the diaryl sulfide exhibited high cytotoxic activity and was a strong inhibitor of tubulin polymerization, making it a promising lead compound. In contrast, the corresponding diaryl sulfoxide and diaryl sulfone were found to be inactive. nih.gov This demonstrates that the biological activity was critically dependent on the sulfur atom being in its lowest oxidation state (sulfide).

In other research, it has been noted that the oxidation of sulfide moieties to sulfoxides can lead to a significant decrease in cytotoxicity while preserving activity against certain enzymes. researcher.life The controlled oxidation of sulfides to either sulfoxides or sulfones is a key synthetic challenge, with methods often employing reagents like N-fluorobenzenesulfonimide (NFSI) to achieve selectivity. rsc.org These comparative studies underscore the importance of the sulfur oxidation state and are crucial for the rational design of new therapeutic agents based on the 4-chlorophenyl scaffold.

Conclusion and Future Outlook in 4 Chlorophenyl Sulfoxide Research

Summary of Key Research Findings and Paradigms

Research into 4-Chlorophenyl sulfoxide (B87167) has yielded significant insights into its synthesis, reactivity, and application. A notable area of investigation has been its use in the development of advanced materials. For instance, 4-Chlorophenyl sulfoxide has been successfully used to modify reduced graphene oxide aerogels (4CS-rGO). researchgate.netscispace.comresearchgate.net These modified composites have demonstrated enhanced adsorption capabilities for precious metal ions like Palladium(II) and Platinum(IV). researchgate.netscispace.comresearchgate.net The adsorption mechanism for Pd(II) is primarily driven by electrostatic attraction, with efficiency increasing with pH. researchgate.netresearchgate.net In contrast, the adsorption of Pt(IV) is governed by a combination of hydrogen bonding, hydrophobic interactions, and van der Waals forces, which can overcome electrostatic repulsion. researchgate.netresearchgate.net

The synthetic routes to this compound and its derivatives are also a key focus. Traditional methods often involve the oxidation of the corresponding sulfide (B99878), 4-chlorophenyl methyl sulfide. dtic.mil More advanced photocatalytic methods have also been explored, demonstrating efficient and selective oxidation of sulfides to sulfoxides. mdpi.com Furthermore, derivatives of this compound, such as N-(4-chlorophenyl)-2,6-difluorobenzamide, have been investigated for their biological activities, including potential anti-inflammatory and anticancer properties.

Identification of Remaining Challenges and Knowledge Gaps

Despite the progress, several challenges and knowledge gaps remain in the field of this compound research.

Synthetic Efficiency and Selectivity: While various synthetic methods exist, achieving high yields and selectivity, particularly in the oxidation of sulfides to sulfoxides without over-oxidation to sulfones, can be challenging. mdpi.comlookchem.com The development of more efficient and environmentally friendly catalytic systems is an ongoing need.

Understanding Adsorption Mechanisms: In the context of material applications, a deeper understanding of the complex interplay of forces governing the adsorption of different metal ions onto 4CS-rGO composites is required for optimizing separation and recovery processes. scispace.com

Biological Activity and Mechanism of Action: For biologically active derivatives, the precise mechanism of action at the molecular level is often not fully elucidated. For example, while some compounds show promise as enzyme inhibitors, the specific interactions with their biological targets need further investigation.

Toxicity and Biocompatibility: Comprehensive toxicological data for this compound and its derivatives is limited. Early studies on related compounds like p-chlorophenyl methyl sulfoxide indicated potential for mild skin and eye irritation. dtic.mil More extensive studies are needed to fully assess the safety profiles for potential biomedical or environmental applications.

Proposed Future Research Directions for this compound Studies

To address the existing challenges and unlock the full potential of this compound, future research should focus on several key areas.

The development of new, efficient, and sustainable synthetic methodologies is crucial. This includes:

Advanced Catalytic Systems: Investigating novel catalysts, such as metal-organic frameworks (MOFs) or enzyme-based systems, for the selective oxidation of sulfides.

Flow Chemistry: Utilizing microreactor technology and flow chemistry to improve reaction control, enhance safety, and increase scalability of synthetic processes.

Green Chemistry Approaches: Employing environmentally benign solvents and reagents to minimize the environmental impact of synthetic procedures.

A more profound understanding of how this compound and its derivatives interact with biological systems is essential for their development as therapeutic agents or biological probes. Future studies should include:

Target Identification and Validation: Utilizing chemoproteomics and other advanced techniques to identify the specific protein targets of biologically active derivatives.

Structural Biology: Employing X-ray crystallography and NMR spectroscopy to elucidate the three-dimensional structures of ligand-protein complexes, providing a basis for rational drug design.

Computational Modeling: Using molecular docking and molecular dynamics simulations to predict binding affinities and understand the key interactions at the atomic level. mdpi.comacs.org

The unique properties of this compound make it an attractive building block for novel materials. Future research in this area could explore:

Porous Organic Polymers (POPs): Synthesizing POPs incorporating the this compound moiety for applications in gas storage, separation, and catalysis.

Functional Coatings: Developing coatings with tailored properties, such as antimicrobial or anti-fouling capabilities, by incorporating this compound derivatives.

Sensors: Designing and fabricating chemical sensors for the detection of specific analytes based on the selective interactions of this compound-functionalized materials.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-chlorophenyl sulfoxide, and how do they influence its handling in synthetic chemistry?

  • Answer : The compound (CAS 3085-42-5) has a molecular weight of 271.16 g/mol, a density of 1.48 g/cm³, and a melting point range of 140–145°C . Its high boiling point (406.2°C at 760 mmHg) and moderate solubility in polar solvents like methanol make it suitable for high-temperature reactions but require careful solvent selection for crystallization. The sulfoxide group’s polarity also necessitates anhydrous storage to prevent hydrolysis. Researchers should verify purity via GC or HPLC, using protocols like those in pesticide formulation analysis, where it serves as an internal standard .

Q. How is this compound synthesized, and what are common pitfalls in its purification?

  • Answer : A typical synthesis involves Aldol condensation of 4-chlorobenzaldehyde with a ketone under basic conditions, followed by sulfoxidation using dimethyl sulfoxide (DMSO) and catalytic iodine . Key challenges include controlling isomerization during acid-catalyzed steps and minimizing byproducts like sulfones. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol) is critical. Yield optimization (e.g., 63% in chalcone derivatives ) requires strict temperature control and inert atmospheres to prevent oxidation.

Q. What analytical methods are recommended for characterizing this compound in complex mixtures?

  • Answer : Gas chromatography (GC) with flame ionization detection is widely used, employing this compound as an internal standard due to its stable retention time . For structural confirmation, combine 1H^1H-NMR (δ 7.4–7.8 ppm for aromatic protons) and IR (S=O stretch at 1040–1100 cm⁻¹). Mass spectrometry (ESI-MS) typically shows a molecular ion peak at m/z 271.16 . Cross-validate results with XRD data, as seen in crystallographic studies of its piperidinium complexes .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported melting points of this compound?

  • Answer : Discrepancies in melting points (e.g., 140–145°C vs. 141–144°C ) often arise from polymorphic forms or impurities. Single-crystal XRD analysis (e.g., using SHELX ) can identify lattice variations. For example, hydrogen-bonding networks in solvates (e.g., dimethyl sulfoxide monosolvates ) alter thermal properties. Researchers should report crystallization solvents and heating rates in DSC experiments to ensure reproducibility.

Q. What mechanistic insights explain the role of this compound in iodination and dehydrohalogenation reactions?

  • Answer : In chalcone-derived systems, this compound acts as both a sulfoxide donor and a mild oxidizer. Under acidic conditions, it facilitates iodination via intermediate sulfonium ions, followed by dehydrohalogenation to form pyrido[3,2-c]pyran-6-ones . Kinetic studies using 18O^{18}O-labeled DMSO and DFT calculations can elucidate the sulfoxide’s nucleophilic vs. oxidative roles. Contradictions in product yields (e.g., 25% vs. 63% ) may stem from iodine concentration or reaction time optimization.

Q. How does this compound’s electronic structure influence its reactivity in radical-mediated processes?

  • Answer : The sulfoxide group’s electron-withdrawing effect stabilizes radical intermediates, as shown in ESR studies of thienodiazepine derivatives . Compare Hammett substituent constants (σ~p~ = +0.23 for -SO-) to predict regioselectivity in radical addition reactions. Contrast with sulfone derivatives (σ~p~ = +0.93) to explain reduced electrophilicity in this compound .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.